molecular formula C16H23NO B11156944 N-cyclohexyl-N-ethyl-2-methylbenzamide

N-cyclohexyl-N-ethyl-2-methylbenzamide

Katalognummer: B11156944
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: DYHYTAPZKFMABH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-cyclohexyl-N-ethyl-2-methylbenzamide is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-N-ethyl-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-N-ethyl-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H23NO

Molekulargewicht

245.36 g/mol

IUPAC-Name

N-cyclohexyl-N-ethyl-2-methylbenzamide

InChI

InChI=1S/C16H23NO/c1-3-17(14-10-5-4-6-11-14)16(18)15-12-8-7-9-13(15)2/h7-9,12,14H,3-6,10-11H2,1-2H3

InChI-Schlüssel

DYHYTAPZKFMABH-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCCCC1)C(=O)C2=CC=CC=C2C

Herkunft des Produkts

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the exploratory phases of drug discovery, the transition from basic biological observation to a validated therapeutic mechanism is the most critical inflection point. Historically, phenotypic screening yielded bioactive compounds with unknown mechanisms, leading to high attrition rates during clinical translation. Today, foundational research demands a mechanistic-first approach.

As an Application Scientist overseeing early-stage pipelines, I advocate for a two-pillar foundational strategy: Hypothesis Generation via network-based multi-omics integration, followed by Mechanistic Validation using high-throughput CRISPR-Cas9 screening. This guide details the causality behind these experimental choices, utilizing the paradigm of synthetic lethality to demonstrate how we identify and validate targets that were previously deemed "undruggable."

Part 1: Hypothesis Generation via Multi-Omics Integration

The basic understanding of a disease state cannot be derived from a single biological layer. Relying solely on genomics often yields false positives because a mutation does not guarantee altered protein function. Conversely, transcriptomics provides functional context but lacks insight into post-translational modifications.

To establish a robust target hypothesis, we must integrate diverse datasets. Network-based multi-omics integration captures the complex interactions between potential drugs and multiple targets, significantly reducing false discovery rates early in the pipeline[1]. By overlaying genomic mutations with transcriptomic expression networks and proteomic abundance, we identify true biological vulnerabilities rather than isolated anomalies.

Quantitative Comparison of Omics Modalities in Target Discovery

To effectively design an exploratory pipeline, scientists must balance the dimensionality and noise inherent in each omics layer. The table below summarizes the quantitative parameters and integration value of each modality.

ModalityTypical Dimensionality (Features)False Discovery Rate (Standalone)Mechanistic InsightIntegration Value in Target Discovery
Genomics (WGS/WES) ~3.2 Billion (WGS) / ~20,000 (WES)High (Many passenger mutations)Identifies structural variants and fixed mutations.Provides the "Genetic Context" (e.g., BRCA status).
Transcriptomics (RNA-Seq) ~20,000 - 30,000 TranscriptsModerate (Subject to transient noise)Maps gene regulatory networks and expression shifts.Links genetic mutations to functional pathway alterations.
Proteomics (Mass Spec) ~5,000 - 10,000 ProteinsLow (Direct functional actors)Measures actual target abundance and modifications.Confirms that transcriptomic shifts translate to protein.

Part 2: The Logic of Synthetic Lethality in Target Discovery

The ultimate test of foundational target discovery is addressing tumor suppressor gene loss. Because a deleted gene cannot be targeted with a small molecule, we must exploit the concept of synthetic lethality (SL) . SL occurs when the inactivation of either of two genes individually has little effect on cell viability, but the simultaneous loss of both leads to cell death[2].

The classic clinical translation of this concept is the use of PARP inhibitors in BRCA-mutant cancers. The causality here is elegant: we do not target PARP because it is mutated; we inhibit PARP because its loss creates a lethal dependency only in the context of a BRCA-deficient genetic background[2]. This principle of "genetic context" is the cornerstone of designing functional genomic target discovery screens.

SL_Pathway cluster_normal Normal Cell (BRCA Wildtype) cluster_mutant Cancer Cell (BRCA Mutant) SSB1 Single Strand Break PARP1 PARP Inhibited SSB1->PARP1 BER Blocked DSB1 Double Strand Break PARP1->DSB1 Fork Collapse BRCA1 BRCA1/2 (Active HR) DSB1->BRCA1 HR Repair Surv1 Cell Survival BRCA1->Surv1 Repaired DNA SSB2 Single Strand Break PARP2 PARP Inhibited SSB2->PARP2 BER Blocked DSB2 Double Strand Break PARP2->DSB2 Fork Collapse BRCA2 BRCA1/2 (Mutated) DSB2->BRCA2 HR Deficient Death Cell Death (SL) BRCA2->Death Unrepaired DNA

Mechanistic logic of PARP/BRCA synthetic lethality in target discovery.

Part 3: Preliminary Investigation via CRISPR-Cas9 Screening

Once multi-omics identifies a putative synthetic lethal partner, it must be rigorously validated. While RNA interference (RNAi) was historically used, it is prone to off-target effects and incomplete knockdown. Forward genetic screening with the RNA-guided nuclease Cas9 provides complete biallelic knockouts with high on-target specificity, making it the gold standard for interrogating gene function at a genome-wide level[3].

For example, recent CRISPR-based target discovery screens successfully identified DNA polymerase beta (POLB) as a synergistic enhancer of the synthetic lethality between PARP and BRCA1/2, validating it as a novel therapeutic target[4].

Self-Validating Protocol: High-Throughput CRISPR-Cas9 Knockout Screen

To ensure trustworthiness, a screening protocol cannot merely be a sequence of steps; it must be a self-validating system with built-in quality control (QC) gates.

Step 1: Lentiviral Library Transduction

  • Action: Transduce Cas9-expressing target cells with a pooled lentiviral single guide RNA (sgRNA) library (e.g., GeCKO v2).

  • Causality & QC: Transduction must be performed at a Multiplicity of Infection (MOI) of < 0.3. Why? This statistically ensures that the majority of transduced cells receive only one viral particle, preventing confounding phenotypes caused by multiple simultaneous gene knockouts.

  • Validation: Confirm transduction efficiency via flow cytometry (using a fluorescent reporter like GFP/BFP) and apply Puromycin selection for 48-72 hours to eliminate non-transduced cells.

Step 2: Selection and Phenotypic Pressure

  • Action: Split the surviving cell population into a control arm (vehicle) and a treatment arm (e.g., sub-lethal dose of a PARP inhibitor). Culture for 14-21 days to allow for gene knockout and subsequent protein depletion.

  • Causality & QC: Maintain a minimum representation of 500x coverage per sgRNA at every cell passage. Why? Dropping below this threshold introduces random genetic drift and bottlenecking, which will falsely skew the sgRNA representation and generate false positives/negatives.

Step 3: Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • Action: Harvest cells, extract genomic DNA, and amplify the integrated sgRNA cassettes using barcoded primers for Illumina sequencing.

  • Causality & QC: Include non-targeting sgRNA controls in your library. Why? Non-targeting controls establish the baseline noise of the assay. If the distribution of non-targeting guides shifts significantly between the control and treatment arms, the assay suffers from systemic bias and must be repeated.

Step 4: Bioinformatic Hit Identification (MAGeCK Analysis)

  • Action: Use Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) to identify statistically significant sgRNA enrichment or depletion.

  • Causality & QC: A valid target must show consistent depletion across multiple independent sgRNAs targeting the same gene (FDR < 0.05). Relying on a single sgRNA hit is insufficient due to potential localized off-target binding.

CRISPR_Workflow Lib sgRNA Library Synthesis Trans Lentiviral Transduction (MOI < 0.3) Lib->Trans Val1 QC: Flow Cytometry & Puro Selection Trans->Val1 Screen High-Throughput Screening (+/- Drug) Val1->Screen Val2 QC: Maintain 500x Coverage Screen->Val2 NGS gDNA Extraction & NGS Amplification Val2->NGS Val3 QC: Non-Targeting Control Analysis NGS->Val3 Hit Hit Identification (MAGeCK FDR < 0.05) Val3->Hit

Self-validating high-throughput CRISPR-Cas9 screening workflow for target validation.

Conclusion

The preliminary investigation of novel drug targets has evolved from a game of phenotypic chance to an exercise in precision engineering. By grounding hypothesis generation in multi-omics integration and enforcing strict, self-validating protocols during CRISPR-Cas9 screening, drug development professionals can confidently identify actionable mechanisms—such as synthetic lethal dependencies—ensuring that only the most robust targets advance to preclinical development.

References

  • Nature Reviews Drug Discovery (via Tango Therapeutics)
  • CRISPR screens identify POLB as a synthetic lethal enhancer of PARP inhibition exclusively in BRCA-mutated tumors Twist Bioscience URL
  • BioData Mining (PMC / NIH)
  • Application note: CRISPR-Cas9 screening for target identification Drug Target Review URL

Sources

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and molecular biology, the deployment of targeted inhibitors requires more than following a generic recipe; it demands a rigorous understanding of molecular causality. As a Senior Application Scientist, I approach assay design as a self-validating system. This whitepaper provides an in-depth technical framework for utilizing Rapamycin (Sirolimus) —the archetypal macrolide inhibitor of the mechanistic target of rapamycin (mTOR)—in research applications. By bridging mechanistic theory with field-proven experimental protocols, this guide ensures high-fidelity data generation and reproducible target engagement.

Mechanistic Grounding: Causality in Target Engagement

To design an effective experiment, one must first understand the biophysical reality of the compound's mechanism of action. Rapamycin does not function as a traditional ATP-competitive kinase inhibitor[1]. Instead, it operates via a highly specific allosteric mechanism.

Upon permeating the cell membrane, rapamycin binds to the 12-kDa cytosolic immunophilin FK506-binding protein 12 (FKBP12)[2][3]. This newly formed gain-of-function complex subsequently binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR[3]. This interaction specifically sterically hinders mTOR Complex 1 (mTORC1) , preventing it from phosphorylating critical downstream translational regulators such as p70S6K and 4E-BP1[4].

Crucial Experimental Caveat: Acute rapamycin treatment does not inhibit mTOR Complex 2 (mTORC2), which regulates cell survival and the cytoskeleton[2]. However, chronic exposure (typically >24 hours) in certain cell lines can indirectly suppress mTORC2 signaling by sequestering the mTOR protein pool and preventing the assembly of new mTORC2 complexes[3]. This temporal dynamic dictates whether your assay is measuring direct mTORC1 inhibition or secondary mTORC2 depletion.

mTOR_Pathway GF Growth Factors PI3K PI3K / AKT GF->PI3K mTORC1 mTORC1 Complex PI3K->mTORC1 mTORC2 mTORC2 Complex PI3K->mTORC2 Downstream p70S6K & 4E-BP1 mTORC1->Downstream Rapa Rapamycin Complex Rapa-FKBP12 Complex Rapa->Complex Binds FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1 Allosteric Inhibition Growth Cell Growth & Proliferation Downstream->Growth

Caption: mTOR Signaling Pathway and Rapamycin Allosteric Inhibition Mechanism

Quantitative Profiling: Establishing the Therapeutic Window

Selecting the correct working concentration is the most common point of failure in targeted inhibitor studies. Because rapamycin is an allosteric inhibitor, pushing the dose into the micromolar range often yields off-target toxicity rather than enhanced mTORC1 suppression. The table below synthesizes validated working concentrations and IC50 values across diverse preclinical models to guide your dose-response design.

Cell Type / ModelAssay Target / ReadoutEffective Concentration / IC50Reference
Primary Cortical Neurons p-mTOR (Ser-2448) InhibitionIC50 ≈ 5 nM (Max effect at 20 nM)[5]
B16 Melanoma Cells Cell Viability & Apoptosis (MTT)0.1 – 100 nM[6]
Met-1 Mammary Lesions p70S6K Dephosphorylation10 nM (6-hour exposure)[4]
Human VM Endothelial Cells Cell Proliferation1 – 1000 ng/mL[7]

Self-Validating Experimental Protocols

The following protocols are engineered to establish causality. Every step is optimized to isolate the effect of rapamycin from environmental artifacts.

Protocol A: High-Fidelity In Vitro Viability Assay (MTT)

This protocol measures the downstream phenotypic impact of mTORC1 inhibition (cell cycle arrest and apoptosis)[6].

  • Reagent Preparation: Solubilize rapamycin powder in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: Rapamycin is highly lipophilic; aqueous buffers will cause precipitation. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation and oxidation[6].

  • Cell Seeding: Seed cells (e.g., 20,000 cells/well for B16 melanoma) in a 96-well plate using 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2[6].

    • Causality: An overnight incubation ensures cells re-adhere and re-enter the logarithmic growth phase, making them sensitive to anti-proliferative agents.

  • Drug Treatment: Perform serial dilutions of the 10 mM stock in complete media to achieve final concentrations of 0.1, 1, 10, and 100 nM[6]. Critical: Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly equal and strictly ≤0.1% v/v.

    • Causality: DMSO concentrations >0.1% induce basal cytotoxicity, which will falsely inflate the apparent efficacy of the drug.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT working solution (5 mg/mL) to each well. Incubate for 4 hours. Discard supernatant and solubilize the purple formazan crystals with 150 µL DMSO. Read optical density at 492 nm[6].

Protocol B: Phospho-Specific Western Blotting for Target Engagement

To prove that phenotypic changes are specifically due to mTOR inhibition, one must measure the immediate phosphorylation status of direct downstream targets[4][5].

  • Acute Exposure: Treat seeded cells with 10 nM rapamycin for exactly 6 hours[4].

    • Causality: Phosphorylation events are highly dynamic. A 6-hour window captures the acute dephosphorylation of mTOR targets before the cell can upregulate compensatory survival pathways (such as PI3K/AKT feedback loops)[1][4].

  • Lysis under Inhibition: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer heavily supplemented with both protease and phosphatase inhibitor cocktails.

    • Causality: The moment cells are lysed, endogenous phosphatases will strip phosphate groups off your target proteins. Inhibitors freeze the phosphorylation state at the exact moment of lysis.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE. Probe with primary antibodies against p-mTOR (Ser-2448), p-p70S6K (Thr389), and p-4E-BP1 (Ser67)[4][5]. Use total p70S6K or β-actin as a loading control[4].

Rapa_Workflow Prep 1. Reagent Prep (10 mM Stock in DMSO) Seed 2. Cell Seeding (e.g., 20k cells/well) Prep->Seed Treat 3. Rapamycin Treatment (0.1 - 100 nM, 48h) Seed->Treat Harvest 4. Harvest / Lysis (RIPA + Inhibitors) Treat->Harvest Assay 5. Downstream Assay (WB for p-mTOR / MTT) Harvest->Assay

Caption: Standardized In Vitro Workflow for Rapamycin Treatment and Analysis

Practical Applications & Troubleshooting

As you deploy these protocols, anticipate the biological pushback of the cell system:

  • Paradoxical AKT Hyperactivation (Feedback Loops): Inhibition of mTORC1 by rapamycin removes a critical negative feedback loop mediated by p70S6K onto IRS-1/PI3K. Consequently, researchers often observe a paradoxical increase in AKT phosphorylation (activation) following rapamycin treatment[1]. If your goal is total pathway shutdown, combination therapy with a PI3K inhibitor or the use of a dual ATP-competitive mTORC1/2 inhibitor (e.g., Torin-2) may be required[1].

  • Incomplete Translation Blockade: Rapamycin is highly effective at dephosphorylating p70S6K, but it often only partially dephosphorylates 4E-BP1[1]. If your specific research application requires complete translational arrest, be aware that rapamycin's allosteric nature leaves some mTORC1 functions intact.

  • Nutrient Starvation Confounders: mTORC1 is a master nutrient sensor[3]. If your cell culture media is depleted of amino acids or glucose (e.g., due to overgrowth or exhausted media), basal mTORC1 will already be inhibited. Always perform rapamycin treatments in fresh, nutrient-replete media to ensure a clear dynamic range between your vehicle control and treated samples.

Sources

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) represents a paradigm shift in drug discovery, moving from traditional occupancy-driven pharmacology (inhibitors) to event-driven pharmacology (degraders). Proteolysis-Targeting Chimeras (PROTACs) are the most prominent modality in this space. As heterobifunctional molecules, PROTACs co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins 1. This guide provides drug development professionals with a mechanistic breakdown of PROTAC function, optimized experimental protocols for validating target engagement, and solutions for the pharmacokinetic challenges inherent to these large molecules.

Mechanistic Foundations of PROTACs

PROTACs consist of three distinct structural elements: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a carefully engineered chemical linker connecting the two 2.

The Causality of Proximity: The efficacy of a PROTAC is not strictly dictated by its binding affinity to the target. Instead, it relies on its ability to induce a stable ternary complex (POI–PROTAC–E3). This spatial proximity allows an E2 conjugating enzyme to transfer ubiquitin molecules onto lysine residues of the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome 3. Crucially, the PROTAC molecule itself is not consumed in this process; it is released and recycled to degrade multiple copies of the target protein, enabling high efficacy at low doses [[1]]().

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex Formation POI->Ternary Target Ligand Binding PROTAC PROTAC Molecule (Linker + Ligands) PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary E3 Ligand Binding Ub Polyubiquitination (via E2 Enzyme) Ternary->Ub Spatial Orientation Proteasome 26S Proteasome Recognition Ub->Proteasome UPS Pathway Proteasome->PROTAC PROTAC Recycled Degradation Target Degradation (Peptide Fragments) Proteasome->Degradation Proteolysis

Fig 1. PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Experimental Protocols & Self-Validating Systems

Validating a PROTAC requires proving that target degradation is strictly dependent on ternary complex formation and UPS activity. The following in vitro ubiquitination assay utilizes proximity-based AlphaLISA technology, which is preferred over ELISA because it eliminates washing steps that could disrupt transient or weak ternary complexes 4.

Protocol: In Vitro PROTAC-Driven Ubiquitination Assay

Self-Validating Design: This protocol mandates a "Blank" (omitting the E1 enzyme) and a "Positive Control" (using the validated degrader dBET1). This ensures the luminescent signal is strictly dependent on the complete, PROTAC-mediated ubiquitination cascade rather than non-specific bead aggregation 4.

Step 1: Reagent Preparation and Compound Dilution

  • Action: Dissolve the test PROTAC in 100% DMSO at 100X the final desired concentration. Dilute 20-fold in Assay Buffer to create a 5% DMSO intermediate. Ensure the final assay concentration of DMSO is ≤1%.

  • Causality: PROTACs are highly lipophilic and prone to precipitation. However, exceeding 1% DMSO disrupts the structural integrity of the multi-protein E3 ligase complex, leading to false negatives.

Step 2: Ternary Complex Formation

  • Action: In a 96-well plate, combine 2 µL of the target protein (e.g., GST-tagged BRD3), 2 µL of the E3 ligase complex, and 2 µL of the diluted PROTAC. Incubate for 30 minutes at room temperature with slow agitation.

  • Causality: This pre-incubation allows the system to reach thermodynamic equilibrium for ternary complex formation prior to initiating the rapid enzymatic ubiquitination cascade.

Step 3: Ubiquitination Reaction

  • Action: Add a master mix containing E1 enzyme, E2 enzyme (e.g., UbcH5b), ATP, and Biotinylated-Ubiquitin. Incubate for 60 minutes.

  • Causality: The E1 enzyme activates the ubiquitin, transferring it to the E2 conjugating enzyme, which is spatially directed by the PROTAC-recruited E3 ligase to polyubiquitinate the target protein.

Step 4: Proximity-Based Signal Detection

  • Action: Add AlphaLISA Acceptor beads (recognizing the GST-tag on the target protein) and Streptavidin Donor beads (binding the Biotin-Ubiquitin). Read the plate at 615 nm emission after 680 nm excitation.

  • Causality: The proximity of the ubiquitinated POI brings the donor and acceptor beads together, generating a quantifiable luminescent signal.

Assay_Workflow Step1 1. Reagent Prep (PROTAC in 5% DMSO) Step2 2. Complex Formation (POI + E3 + PROTAC) Step1->Step2 Maintain Solubility Step3 3. Ubiquitination (Add E1, E2, ATP, Ub) Step2->Step3 30 min Incubation Step4 4. Signal Detection (AlphaLISA Beads) Step3->Step4 Proximity Readout

Fig 2. Step-by-step experimental workflow for PROTAC ubiquitination and engagement assays.

Physicochemical Properties & Permeability Data

PROTACs inherently violate Lipinski’s Rule of Five due to their high molecular weight and large experimental polar surface area (EPSA), which severely complicates pharmacokinetic profiling. Standard ADME assays (such as Caco-2 permeability) often yield poor recovery rates because these large molecules non-specifically bind to assay plastics or form micelles 5.

Table 1 summarizes the physicochemical properties of standard PROTACs and demonstrates the necessity of modifying assay conditions—specifically, the addition of Bovine Serum Albumin (BSA)—to prevent non-specific binding and improve compound recovery during permeability screening.

Table 1: Physicochemical Properties and Permeability Parameters of Standard PROTACs

PROTAC MoleculeMolecular Weight ( g/mol )Experimental PSA (Ų)Caco-2 Assay Optimization Requirement
dBET57 698115.9Standard protocol; recovery improved with BSA addition
SIAIS 178 1011156.0Requires BSA for accurate basolateral recovery
dTAG-7 1209121.4Requires 0.25% BSA to prevent efflux misidentification

Data synthesized from optimized ADME protocols for heterobifunctional degraders 5.

References

  • Arvinas. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. 1

  • BPS Bioscience. "PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains." BPS Bioscience Protocols.4

  • Enamine. "Assessing PROTAC Permeability and Protein Binding: Challenges and Assay Optimization." Enamine DMPK Studies. 5

  • National Institutes of Health (NIH) / PMC. "Targeted Protein Degradation: Design Considerations for PROTAC Development." Frontiers in Chemistry. 2

CategoryLong-tail Keyword
Mechanism of ActionPROTAC ternary complex formation mechanism
Mechanism of ActionE3 ubiquitin ligase recruitment small molecules
Mechanism of ActionEvent-driven pharmacology in targeted protein degradation
Assay DevelopmentAlphaLISA PROTAC in vitro ubiquitination assay protocol
Assay DevelopmentNanoBRET target engagement assay for PROTACs
Assay DevelopmentWash-free proximity assays for weak ternary complexes
Drug DesignLinker length optimization in heterobifunctional degraders
Drug DesignRational design of proteolysis-targeting chimeras
PharmacokineticsCaco-2 permeability assay optimization for PROTACs
PharmacokineticsExperimental polar surface area (EPSA) of degraders
PharmacokineticsMitigating non-specific binding of lipophilic degraders

Sources

physicochemical properties of N-cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclohexyl-N-ethyl-2-methylbenzamide

This guide provides a comprehensive framework for the physicochemical characterization of N-cyclohexyl-N-ethyl-2-methylbenzamide, a novel benzamide derivative. For professionals in drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a critical foundation for assessing its potential as a therapeutic agent. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing bioavailability and efficacy.[1]

This document is structured to guide researchers through the logical sequence of characterization, from structural verification to the determination of key drug-like properties. It emphasizes not just the "what" but the "why" behind each experimental choice, ensuring a robust and self-validating data package.

Structural Elucidation and Verification

The first principle in characterizing a new chemical entity is to unequivocally confirm its chemical structure. For N-cyclohexyl-N-ethyl-2-methylbenzamide, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule.[1] Both ¹H and ¹³C NMR are required for a complete structural assignment.

Expected ¹H NMR Features: Due to the ortho-methyl group, restricted rotation around the amide C-N bond is expected, which may lead to broadening of the signals for the N-ethyl and N-cyclohexyl protons at room temperature.[2] A variable temperature NMR study could be insightful to determine the energy barrier for this rotation.

  • Aromatic Protons: Signals in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the protons on the 2-methylphenyl group.

  • Cyclohexyl Protons: A complex set of multiplets in the aliphatic region (approx. 1.0-4.0 ppm).

  • Ethyl Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ groups, respectively.

  • Methyl Protons: A singlet for the methyl group on the benzoyl ring.

Expected ¹³C NMR Features: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl and ethyl groups.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₆H₂₃NO) with high accuracy.[3][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the functional groups present in the molecule. For N-cyclohexyl-N-ethyl-2-methylbenzamide, the key characteristic absorption band will be the carbonyl (C=O) stretch of the tertiary amide, typically observed in the range of 1630-1680 cm⁻¹.[6][7][8]

Purity Assessment

The purity of the compound must be established before proceeding with further characterization, as impurities can significantly affect the measurement of other physicochemical properties. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for this purpose.

Physicochemical Properties: Data and Methodologies

The following sections detail the core physicochemical properties and the standard methodologies for their determination. While experimental data for N-cyclohexyl-N-ethyl-2-methylbenzamide is not publicly available, the table below presents predicted or illustrative values to guide researchers.

PropertyPredicted/Illustrative ValueImportance in Drug Development
Molecular Weight 245.36 g/mol Influences diffusion and transport across membranes.
Melting Point (°C) (To be determined)Indicator of purity and lattice energy.
Boiling Point (°C) (To be determined)Relates to volatility and stability at high temperatures.
logP ~3.5 - 4.5Measures lipophilicity; affects membrane permeability and solubility.
Aqueous Solubility LowAffects dissolution and absorption.
pKa ~0-2 (O-protonation)Determines the ionization state at physiological pH.
Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which dictates its ability to cross biological membranes.[9]

Methodology: Shake-Flask Method The shake-flask method is the gold standard for logP determination.[10]

  • Preparation: A solution of N-cyclohexyl-N-ethyl-2-methylbenzamide is prepared in n-octanol that has been pre-saturated with water.

  • Partitioning: An equal volume of water (pre-saturated with n-octanol) is added. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

Alternative Method: HPLC A faster method involves using reversed-phase HPLC to estimate logP by correlating the retention time of the compound with that of standards with known logP values.[12]

G Workflow for logP Determination (Shake-Flask Method) cluster_prep Preparation cluster_partition Partitioning cluster_separation Separation cluster_analysis Analysis & Calculation prep1 Dissolve compound in water-saturated n-octanol part1 Add equal volume of n-octanol-saturated water prep1->part1 part2 Shake vigorously to reach equilibrium part1->part2 sep1 Centrifuge to separate phases part2->sep1 ana1 Quantify concentration in n-octanol phase (C_oct) sep1->ana1 ana2 Quantify concentration in aqueous phase (C_aq) sep1->ana2 calc1 Calculate logP = log10(C_oct / C_aq) ana1->calc1 ana2->calc1

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Solubility is a key factor influencing a drug's absorption and bioavailability. Given the expected high logP, N-cyclohexyl-N-ethyl-2-methylbenzamide is likely to have low aqueous solubility.

Methodology: Equilibrium Solubility (Shake-Flask)

  • Suspension: An excess amount of the solid compound is added to a fixed volume of water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV. This concentration represents the equilibrium solubility.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to aqueous buffer (e.g., pH 7.4) equi1 Agitate at constant temperature (e.g., 24-48 hours) prep1->equi1 sep1 Filter or centrifuge to remove undissolved solid equi1->sep1 ana1 Collect clear supernatant/filtrate sep1->ana1 ana2 Quantify dissolved compound concentration via HPLC-UV ana1->ana2 result Equilibrium Solubility ana2->result

Caption: Workflow for determining equilibrium aqueous solubility.

Acid Dissociation Constant (pKa)

The pKa determines the extent of ionization of a molecule at a given pH. For amides, protonation typically occurs on the carbonyl oxygen. Simple amides are very weak bases, with pKa values for their conjugate acids generally being around 0.[13][14] The electronic environment of N-cyclohexyl-N-ethyl-2-methylbenzamide is unlikely to significantly alter this, so it is expected to be neutral at physiological pH.

Methodology: Potentiometric Titration While suitable for many compounds, the very low basicity of amides makes potentiometric titration challenging.

Methodology: UV-Vis or NMR Spectrophotometry A more practical approach for amides is to measure the change in the UV-Vis or NMR spectrum as a function of the concentration of a strong acid. By monitoring spectral shifts, one can determine the ratio of protonated to unprotonated species and thereby calculate the pKa.

Computational Prediction: Due to the experimental difficulty, pKa values for amides are often predicted using computational models.[15][16][17] These methods use the molecular structure to estimate the pKa based on quantum chemical calculations or fragment-based approaches.[18][19]

Conclusion

The comprehensive physicochemical characterization of N-cyclohexyl-N-ethyl-2-methylbenzamide is a fundamental prerequisite for its advancement in the drug development pipeline.[1] By systematically applying the detailed experimental protocols for structural elucidation, purity assessment, and the determination of lipophilicity, solubility, and pKa, researchers can construct a robust data package. This foundational knowledge is indispensable for interpreting biological data, designing formulations, and ultimately predicting the in vivo behavior of this novel chemical entity.

References

  • Benchchem.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Encyclopedia.pub.
  • Chemaxon Docs.
  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. (2002-04-04).
  • Unknown Source.
  • Unknown Source. Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016-10-10).
  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
  • Unknown Source.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • Australian Journal of Chemistry. Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981-11-01).
  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Unknown Source. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • ACS Publications. A Theoretical Evaluation of the pKa for Twisted Amides Using Density Functional Theory and Dielectric Continuum Methods. (2003-06-28).
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide.
  • Unknown Source. Solubility of Organic Compounds. (2023-08-31).
  • Semantic Scholar. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Unknown Source. Synthesis and characterization of n-(4 sulfamoylphenyl)
  • Scribd. Solubility Testing of Organic Compounds | PDF.
  • MDPI.
  • Sigma-Aldrich. N-(CYCLOHEXYLMETHYL)-2-METHYLBENZAMIDE AldrichCPR.
  • Oreate AI Blog. Understanding the pKa of Amides: A Key to Organic Chemistry. (2026-01-08).
  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
  • Unknown Source.
  • PMC. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
  • PMC.
  • ResearchGate. FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b..
  • ResearchGate.
  • PMC. Prediction of pKa values using the PM6 semiempirical method.
  • Benchchem. Application Note: Quantitative Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)- in Human Plasma by LC-MS/MS.
  • Unknown Source.
  • Cheméo. Chemical Properties of N-cyclohexyl-N-methyl-benzamide.
  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7)..
  • PubChem. N-(cyclohexylmethyl)-2-hydroxybenzamide.
  • Chemsrc. 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide. (2026-02-20).
  • CymitQuimica. CAS 1759-68-8: N-Cyclohexylbenzamide.
  • NIH PubChem. N-ethyl-2-methylbenzamide.
  • NIST WebBook. N-cyclohexyl-N-methyl-benzamide.
  • NIH PubChem. N-Cyclohexylbenzamide.
  • Echemi. N-cyclohexyl-N-ethyl-3,4,5-trimethoxybenzamide.
  • National Institute of Standards and Technology. Benzamide - the NIST WebBook.
  • ChemicalBook. N-cyclohexyl-N-methyl-2-nitrobenzamide CAS#: 331845-63-7.

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Technical Whitepaper: Physicochemical Profiling and Experimental Validation of CAS 892147-49-8

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(Cyclohexylmethyl)-2-methylbenzamide (CAS: 892147-49-8)

Executive Summary

In modern drug discovery, the benzamide scaffold is recognized as a highly productive and versatile "privileged structure" capable of forming key hydrogen bonds and participating in non-covalent interactions across a wide array of biological targets [1]. CAS 892147-49-8, chemically identified as N-(cyclohexylmethyl)-2-methylbenzamide, represents a specialized building block frequently utilized in early-stage high-throughput screening (HTS) and fragment-based drug design (FBDD).

As application scientists, we recognize that commercially sourced early-discovery chemicals often arrive without extensive analytical certificates [2]. Therefore, this whitepaper provides an authoritative guide to the structural rationale of this compound, alongside field-proven, self-validating experimental workflows for structural confirmation and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural Rationale & Physicochemical Profiling

The architectural design of N-(cyclohexylmethyl)-2-methylbenzamide offers specific advantages in medicinal chemistry:

  • The Benzamide Core: Acts as a robust hydrogen bond donor/acceptor unit. The ortho-methyl substitution on the phenyl ring induces a steric clash with the amide carbonyl. Causality: This steric hindrance forces the amide plane out of coplanarity with the aromatic ring, locking the molecule into a specific 3D conformation that can optimally project the N-alkyl vector into deep hydrophobic binding pockets (such as those found in GPCRs or kinase hinge regions) [3].

  • The Cyclohexylmethyl Moiety: Provides significant lipophilicity and conformational flexibility compared to rigid aromatic rings. This allows the compound to adapt to transient hydrophobic sub-pockets during target binding [4].

Quantitative Physicochemical Data

The following table summarizes the theoretical and calculated physicochemical properties of CAS 892147-49-8, confirming its strict adherence to Lipinski’s Rule of Five for oral bioavailability.

PropertyValueDrug-Likeness Implication
Molecular Formula C15H21NON/A
Molecular Weight 231.34 g/mol < 500 Da (Excellent membrane permeability)
Calculated LogP (cLogP) ~3.5Optimal balance of solubility and lipophilicity
Hydrogen Bond Donors 1 (Amide NH)< 5 (Favorable for passive diffusion)
Hydrogen Bond Acceptors 1 (Amide C=O)< 10 (Reduces desolvation penalty)
Topological Polar Surface Area 29.1 Ų< 140 Ų (High probability of BBB penetration)
Rotatable Bonds 4< 10 (Maintains favorable binding entropy)

Self-Validating Experimental Protocol: LC-MS/MS Structural Validation

Because CAS 892147-49-8 is often supplied as a rare chemical for early discovery without extensive analytical data [2], researchers must independently verify its identity and purity. We employ a self-validating LC-MS/MS workflow.

Self-Validation Mechanism: The protocol includes a blank injection (to rule out carryover) and an internal standard (e.g., labetalol) to ensure ionization efficiency and system suitability are functioning correctly before sample analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of CAS 892147-49-8 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µM in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability: Inject a blank (solvent only) followed by a 1 µM labetalol internal standard. Causality: Formic acid is added to the mobile phase to ensure complete protonation of the amide nitrogen, driving the formation of the [M+H]+ precursor ion ( m/z 232.1) in positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Gradient: 5% B to 95% B over 3 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA). Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MS/MS): Isolate the precursor ion ( m/z 232.1) in Q1. Apply a Collision Energy (CE) of 20-25 eV in Q2 using Argon gas.

  • Data Interpretation: Monitor Q3 for the primary product ion. Causality: The weakest bond is the N-C(aliphatic) bond. Collision-Induced Dissociation (CID) will yield a prominent fragment at m/z 135.1, corresponding to the stable 2-methylbenzoylium cation, confirming the structural connectivity.

LCMS_Workflow N1 Sample Prep (1 µM in 50% MeOH) N2 Chromatographic Separation (C18, Gradient Elution) N1->N2 N3 ESI+ Ionization ([M+H]+ m/z 232.1) N2->N3 N4 Collision Induced Dissociation (N-C bond cleavage) N3->N4 N5 Data Analysis (Purity & Identity Confirmation) N4->N5

Figure 1: Self-validating LC-MS/MS workflow for structural confirmation of CAS 892147-49-8.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability (ADME)

Understanding the metabolic liability of the cyclohexyl and ortho-methyl groups is critical before advancing this scaffold in drug design.

Self-Validation Mechanism: This assay runs concurrently with a positive control (Verapamil, a high-clearance compound) and a negative control (minus-NADPH blank). Causality: If Verapamil is not depleted, the microsomes are inactive. If the test compound depletes in the minus-NADPH blank, it indicates chemical instability rather than enzymatic CYP450 metabolism.

Step-by-Step Methodology
  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition: Spike CAS 892147-49-8 (and Verapamil in a separate well) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for Cytochrome P450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and identify metabolites.

Metabolism Parent CAS 892147-49-8 Parent Compound CYP Hepatic CYP450 (NADPH-dependent) Parent->CYP Met1 Hydroxylated Cyclohexyl (M+16) CYP->Met1 Aliphatic Oxidation Met2 Hydroxymethylbenzamide (M+16) CYP->Met2 Benzylic Oxidation Met3 N-Dealkylation (Cleavage) CYP->Met3 N-dealkylation

Figure 2: Predicted CYP450-mediated metabolic clearance pathways for CAS 892147-49-8.

Conclusion

CAS 892147-49-8 serves as a highly tunable, Lipinski-compliant building block for medicinal chemistry. By leveraging the steric properties of the ortho-methylbenzamide core and the lipophilicity of the cyclohexylmethyl group, researchers can design potent ligands for complex biological targets. Rigorous, self-validating analytical and ADME workflows are essential to confirm its structural integrity and metabolic profile before integration into larger synthetic pipelines.

References

  • Li, D., et al. "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate." Journal of Medicinal Chemistry, May 2023.[Link]

Structural Elucidation of N-cyclohexyl-N-ethyl-2-methylbenzamide: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Chemical Context

The structural characterization of sterically hindered tertiary amides is a recurring challenge in agrochemical and pharmaceutical development. N-cyclohexyl-N-ethyl-2-methylbenzamide (an analog to the widely utilized insect repellents DEET and Icaridin) presents a highly specific conformational landscape.

Due to the delocalization of the nitrogen lone pair into the carbonyl π -system, the C-N amide bond possesses significant partial double-bond character. Furthermore, the ortho-methyl group on the benzene ring exerts severe steric hindrance, forcing the aromatic ring out of coplanarity with the amide plane. This prevents extended conjugation and creates a high rotational barrier around the C-N bond, resulting in the coexistence of distinct cis and trans rotamers at ambient temperature[1].

As a Senior Application Scientist, I have designed this guide to move beyond simple data reporting. Here, we deploy a self-validating, orthogonal spectroscopic workflow (NMR, FT-IR, and HRMS) to unambiguously characterize this molecule, explaining the fundamental causality behind every experimental choice and spectral anomaly.

Analytical_Workflow cluster_0 Orthogonal Spectroscopic Profiling Sample N-cyclohexyl-N-ethyl-2-methylbenzamide (Target Analyte) NMR NMR Spectroscopy (Conformational Dynamics) Sample->NMR IR ATR-FTIR (Vibrational Signatures) Sample->IR MS HRMS & EI-MS (Mass & Fragmentation) Sample->MS Val_NMR Rotamer Resolution (VT-NMR Coalescence) NMR->Val_NMR Val_IR Amide I Band Shift (Steric Hindrance) IR->Val_IR Val_MS Acylium Ion Base Peak (α-Cleavage) MS->Val_MS Synthesis Unambiguous Structural Elucidation & Purity Certification Val_NMR->Synthesis Val_IR->Synthesis Val_MS->Synthesis

Caption: Orthogonal spectroscopic workflow for the structural validation of hindered tertiary benzamides.

High-Resolution Nuclear Magnetic Resonance (NMR) Profiling

Causality & Rationale

In standard 1D ¹H NMR at 298 K, N-cyclohexyl-N-ethyl-2-methylbenzamide exhibits signal doubling for the N-alkyl substituents. A novice analyst might misinterpret this as a chemical impurity. However, this doubling is caused by the slow interconversion of rotamers on the NMR timescale[2]. Because the ethyl and cyclohexyl groups are asymmetric, their spatial relationship to the carbonyl oxygen (either syn or anti) creates magnetically non-equivalent environments. To validate that these peaks are rotamers and not contaminants, we employ Variable Temperature (VT) NMR to observe signal coalescence.

Self-Validating Protocol: 1D, 2D, and VT-NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Ambient Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 10 s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans) at 298 K. Use ¹H-¹³C HSQC to map direct carbon-proton correlations, isolating the overlapping aliphatic signals of the cyclohexyl ring.

  • Internal Validation (VT-NMR): Transfer the sample to DMSO-d₆ (due to its higher boiling point). Acquire ¹H spectra at 298 K, 320 K, 340 K, and 360 K.

  • Validation Check: At ~350 K, the thermal energy overcomes the rotational barrier of the C-N partial double bond. The doubled signals for the N-CH₂ (ethyl) and N-CH (cyclohexyl) will broaden and coalesce into single time-averaged peaks, unequivocally proving rotameric isomerism[3].

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment Notes
C=O --171.5 (maj), 170.8 (min)Carbonyl carbon; split by rotamers
Ar-C1 / C2 --137.0, 134.5Quaternary aromatic carbons
Ar-CH 7.10 - 7.25m, 4H129.5, 128.0, 126.5, 125.5Aromatic protons
Ar-CH₃ 2.25s, 3H19.0Ortho-methyl group
N-CH (Cy) 4.40 (maj), 3.50 (min)m, 1H57.5 (maj), 53.0 (min)Cyclohexyl methine
N-CH₂ (Et) 3.45 (maj), 3.10 (min)q, 2H41.5 (maj), 38.0 (min)Ethyl methylene
Cy-CH₂ 1.00 - 1.90m, 10H31.5, 30.0, 26.5, 25.5, 25.0Cyclohexyl methylenes
Et-CH₃ 1.25 (maj), 1.05 (min)t, 3H15.5 (maj), 13.0 (min)Ethyl methyl

Vibrational Spectroscopy (ATR-FTIR)

Causality & Rationale

Infrared spectroscopy provides immediate confirmation of the functional group integrity. For N-cyclohexyl-N-ethyl-2-methylbenzamide, the Amide I (C=O stretch) is the most diagnostic band. Because the ortho-methyl group forces the benzene ring out of the amide plane, the carbonyl cannot effectively conjugate with the aromatic π -system. Consequently, the C=O bond is stronger than it would be in a flat, fully conjugated benzamide, pushing the stretching frequency slightly higher (~1635 cm⁻¹) but keeping it well below a standard ketone (~1715 cm⁻¹) due to the strong N-to-C=O resonance.

Self-Validating Protocol: ATR-FTIR
  • Background Calibration: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans) to subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2 µL of the neat liquid (or 2-3 mg if crystallized) directly onto the ATR crystal. Apply consistent anvil pressure to ensure uniform optical contact.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation Check: Ensure the baseline is flat. A lack of any broad absorption above 3200 cm⁻¹ confirms the absence of N-H bonds (verifying a fully substituted tertiary amide) and the absence of water contamination.

Quantitative Data Summary

Table 2: ATR-FTIR Spectral Signatures

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Diagnostic
2930, 2855 Strong ν (C-H) sp³ stretchCyclohexyl and ethyl alkyl chains
1635 Very Strong ν (C=O) Amide I stretchTertiary amide; weakened double bond due to N-delocalization
1600, 1580 Medium ν (C=C) Aromatic stretchOrtho-substituted benzene ring
1450 Strong ν (C-N) stretch + δ (CH₂)Amide C-N bond character and alkyl bending
765 Strong γ (C-H) out-of-plane bendOrtho-disubstituted aromatic ring

Mass Spectrometry (EI-MS & ESI-MS/MS)

Causality & Rationale

Mass spectrometry defines the molecular weight and connectivity. Under Electron Ionization (EI) at 70 eV, tertiary benzamides undergo highly predictable and thermodynamically driven fragmentation[4]. The steric bulk of the N-cyclohexyl and N-ethyl groups makes the C-N bond highly susceptible to α -cleavage. This cleavage expels the entire amine radical, leaving behind the highly stable ortho-toluoyl cation (acylium ion, m/z 119), which will dominate the spectrum as the base peak[5].

Self-Validating Protocol: GC-EI-MS
  • Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade hexane.

  • Chromatography: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS). Program the oven from 90°C to 300°C at 15°C/min.

  • Ionization & Acquisition: Operate the MS source at 230°C with an ionization energy of 70 eV. Scan range: m/z 50–350.

  • Validation Check: Calculate the exact mass of C₁₆H₂₃NO (245.1780 Da). Run a parallel LC-ESI-HRMS (High-Resolution Mass Spectrometry) in positive ion mode to confirm the [M+H]⁺ ion at m/z 246.1859 within a mass error of < 5 ppm.

MS_Fragmentation M_ion [M]⁺• m/z 245.17 Loss_Cy [M - C6H11]⁺ m/z 162.10 M_ion->Loss_Cy Alkyl Cleavage (- C6H11•) Acylium [o-Tol-CO]⁺ m/z 119.05 (Base Peak) M_ion->Acylium α-Cleavage (- C8H16N•) Tropylium [C7H7]⁺ m/z 91.05 Acylium->Tropylium Decarbonylation (- CO)

Caption: Primary EI-MS fragmentation pathway driven by α-cleavage to form the stable acylium base peak.

Quantitative Data Summary

Table 3: EI-MS (70 eV) Fragmentation Profile

m/zRelative Abundance (%)Ion AssignmentMechanistic Pathway
245 5[M]⁺•Molecular ion (radical cation)
216 12[M - C₂H₅]⁺Loss of ethyl radical
162 18[M - C₆H₁₁]⁺Loss of cyclohexyl radical
119 100[C₈H₇O]⁺ α -cleavage yielding o-toluoyl (acylium) cation
91 45[C₇H₇]⁺Decarbonylation of acylium to tropylium cation

Conclusion: The Self-Validating System

By synthesizing data across three orthogonal modalities, the structural elucidation of N-cyclohexyl-N-ethyl-2-methylbenzamide is rendered unambiguous. The HRMS confirms the exact atomic composition; the FT-IR confirms the tertiary amide functional group and the lack of protic impurities; and the VT-NMR maps the precise atomic connectivity while dynamically proving that the spectral complexity arises from inherent conformational rotamers rather than chemical contamination.

References

  • Validation of Enthalpy–Entropy Compensation Mechanism in Partial Amide Bond Rotation , ACS Omega. Available at:[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution , RSC Advances. Available at:[Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES , PMC. Available at:[Link]

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An In-depth Technical Guide to the Prospective Crystal Structure of N-cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-N-ethyl-2-methylbenzamide is a tertiary benzamide derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure at an atomic level is crucial for elucidating its structure-activity relationships and for rational drug design. This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and crystallographic analysis of N-cyclohexyl-N-ethyl-2-methylbenzamide. While a definitive crystal structure is not yet publicly available, this document outlines the detailed experimental protocols and theoretical considerations necessary to achieve this goal, drawing upon established methodologies for similar small organic molecules.

Introduction: The Significance of Structural Elucidation

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The precise spatial arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are fundamental to its physical, chemical, and biological properties. Single crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules, providing invaluable insights into their conformational preferences and non-covalent interactions.[2] For N-cyclohexyl-N-ethyl-2-methylbenzamide, a detailed crystal structure would illuminate the steric and electronic effects of the N-cyclohexyl, N-ethyl, and 2-methylbenzoyl moieties on the overall molecular conformation and supramolecular assembly. This knowledge is paramount for researchers aiming to design novel analogs with tailored properties.

Synthesis and Purification of N-cyclohexyl-N-ethyl-2-methylbenzamide

The synthesis of N-cyclohexyl-N-ethyl-2-methylbenzamide can be achieved through standard amidation reactions. A common and effective method involves the reaction of 2-methylbenzoyl chloride with N-ethylcyclohexylamine.[1]

Proposed Synthetic Protocol
  • Acid Chloride Formation: 2-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. The progress can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).

  • Amidation: The resulting 2-methylbenzoyl chloride is then reacted with N-ethylcyclohexylamine in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl byproduct. This reaction is usually carried out in an inert solvent like DCM at 0 °C to room temperature.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted acid chloride and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to obtain the pure N-cyclohexyl-N-ethyl-2-methylbenzamide.

Synthesis_Workflow cluster_synthesis Synthesis of N-cyclohexyl-N-ethyl-2-methylbenzamide 2-methylbenzoic_acid 2-methylbenzoic acid 2-methylbenzoyl_chloride 2-methylbenzoyl chloride 2-methylbenzoic_acid->2-methylbenzoyl_chloride Reaction Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->2-methylbenzoyl_chloride Reagent Target_Compound N-cyclohexyl-N-ethyl-2-methylbenzamide 2-methylbenzoyl_chloride->Target_Compound Amidation N-ethylcyclohexylamine N-ethylcyclohexylamine N-ethylcyclohexylamine->Target_Compound Reactant Triethylamine Triethylamine (Et₃N) Triethylamine->Target_Compound Base

Caption: Proposed synthesis workflow for N-cyclohexyl-N-ethyl-2-methylbenzamide.

Purity Assessment

The purity of the synthesized compound is paramount for successful crystallization.[3] The following techniques should be employed to confirm the identity and purity of N-cyclohexyl-N-ethyl-2-methylbenzamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, ideally >99%.

Single Crystal Growth: The Art and Science

Growing X-ray quality single crystals is often the most challenging step in structure determination.[2][4] Several methods can be employed, and a screening approach using small amounts of the compound is often necessary.[5]

General Considerations for Crystal Growth
  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Highly soluble compounds tend to yield small crystals, while poorly soluble compounds may not crystallize at all.[3]

  • Nucleation Control: The goal is to have a few nucleation sites to allow for the growth of larger crystals. This can be achieved by using clean glassware and filtering solutions to remove dust particles.[3]

  • Patience and Minimal Disturbance: The crystallization process should be slow and undisturbed.[3][5]

Recommended Crystallization Techniques
TechniqueDescriptionSuitability
Slow Evaporation A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This is often the simplest and most common method.[4]Good for compounds with moderate volatility solvents.
Solvent Diffusion (Vapor Diffusion) The compound is dissolved in a solvent in which it is soluble, and a less soluble "anti-solvent" is allowed to slowly diffuse into the solution. This can be done in a sealed container where the anti-solvent is in a separate vial or as an outer reservoir.Effective for a wide range of compounds and allows for fine-tuning of the solvent/anti-solvent system.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.Suitable for compounds that show a significant change in solubility with temperature.
Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.A variation of solvent diffusion that can sometimes yield high-quality crystals.

X-ray Crystallography: From Crystal to Structure

Once suitable single crystals are obtained, the next step is to perform single crystal X-ray diffraction analysis.

Experimental Workflow

Crystallography_Workflow cluster_crystallography X-ray Crystallography Workflow Crystal_Selection Single Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: General workflow for single crystal X-ray diffraction analysis.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[6] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data to obtain the best possible fit.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Anticipated Structural Features of N-cyclohexyl-N-ethyl-2-methylbenzamide

Based on the structures of related benzamides, several key structural features can be anticipated for N-cyclohexyl-N-ethyl-2-methylbenzamide.

  • Molecular Conformation: The relative orientation of the 2-methylbenzoyl group and the N-substituted cyclohexyl and ethyl groups will be of primary interest. The steric bulk of the 2-methyl group is expected to influence the torsion angle between the phenyl ring and the amide plane. Similarly, the conformation of the cyclohexyl ring (likely a chair conformation) and its orientation relative to the rest of the molecule will be a key feature.

  • Bond Lengths and Angles: The C-N amide bond is expected to have partial double bond character, resulting in a shorter bond length than a typical C-N single bond. The bond angles around the amide nitrogen will also be indicative of its hybridization.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors (like an N-H proton), the crystal packing will likely be dominated by weaker interactions such as C-H···O and van der Waals forces. The presence of the aromatic ring may also lead to π-π stacking interactions.

  • Polymorphism: It is possible that N-cyclohexyl-N-ethyl-2-methylbenzamide could exhibit polymorphism, meaning it can crystallize in different crystal structures with distinct physical properties.[7] Crystallization from different solvents or under different conditions may yield different polymorphs.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, crystallization, and structural determination of N-cyclohexyl-N-ethyl-2-methylbenzamide. By following the outlined protocols and considering the key theoretical aspects, researchers will be well-equipped to obtain high-quality single crystals and ultimately elucidate the definitive three-dimensional structure of this compound. The resulting crystal structure will be a valuable asset for understanding its fundamental properties and for guiding the future design of novel benzamide derivatives with enhanced efficacy and selectivity.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • How to Grow Single Crystals | Organic Chemistry. YouTube. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]

  • scXRD: Growing single crystals. University of York, Department of Chemistry. [Link]

  • Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. IUCrData. [Link]

  • Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. ESRF. [Link]

Sources

Biological Activity and Structural Optimization of N-Cyclohexyl-N-Ethyl-2-Methylbenzamide Derivatives as Advanced Arthropod Repellents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global burden of vector-borne diseases, particularly those transmitted by Aedes aegypti and Anopheles mosquitoes, necessitates the continuous development of novel arthropod repellents and adulticides. While N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard for over six decades, its high volatility limits its Complete Protection Time (CPT), and its plasticizing properties present formulation challenges[1].

This technical guide explores the rational design, synthesis, and biological evaluation of N-cyclohexyl-N-ethyl-2-methylbenzamide derivatives . By systematically altering the alkyl substituents on the amide nitrogen and the position of the methyl group on the benzamide core, researchers have identified chemotypes that exhibit superior thermodynamic stability, extended CPT, and potent adulticidal activity[2][3].

Rational Design & Quantitative Structure-Activity Relationship (QSAR)

The transition from DEET to N-cyclohexyl-N-ethyl-2-methylbenzamide is driven by predictive Artificial Neural Network (ANN) models utilizing CODESSA PRO descriptors[1]. The structural modifications serve two distinct mechanistic purposes:

  • Vapor Pressure Modulation (N-Alkyl Substitution): Replacing one of DEET’s ethyl groups with a bulky cyclohexyl moiety significantly increases the molecular weight and lipophilicity (LogP)[4]. This modification lowers the vapor pressure, ensuring that the compound evaporates from the skin or treated cloth at a slower, more sustained rate, thereby extending the CPT from hours to days[1].

  • Steric Hindrance and Receptor Binding (Ortho-Methyl Substitution): Moving the methyl group from the meta position (as in DEET) to the ortho position (2-methylbenzamide) induces severe steric clash with the bulky N-cyclohexyl-N-ethyl group. This forces the amide bond out of coplanarity with the aromatic ring. Molecular docking studies indicate that this specific non-planar 3D geometry enhances binding affinity within the hydrophobic cavity of Odorant Binding Protein 1 (OBP1), anchoring the ligand via hydrogen bonding to backbone carbonyls (e.g., Phe123) while accommodating the cyclohexyl core in adjacent aromatic pockets[4].

Mechanism of Action (MoA)

The biological activity of these carboxamides is bipartite: they act primarily as spatial repellents by overstimulating or blocking olfactory receptors (ORs), and secondarily as contact toxicants[3].

MoA A Volatile Emission (Carboxamide Plume) B Mosquito Antennae Sensilla Pore Entry A->B Diffusion C Odorant Binding Proteins (OBP1) B->C Solubilization D Odorant Receptors (ORs) Activation C->D Transport & Binding E Behavioral Repulsion (Host Tracking Failure) D->E Action Potential

Figure 1: Olfactory signaling pathway and mechanism of action for carboxamide-based repellents.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in validation steps.

Protocol A: Synthesis of N-Cyclohexyl-N-Ethyl-2-Methylbenzamide

This convergent paired synthesis utilizes standard acyl substitution driven to completion by strict stoichiometric control[5].

Step-by-Step Methodology:

  • Acyl Chloride Generation: React 2-methylbenzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 1.25 eq) in anhydrous dichloromethane (DCM) at 20°C for 12 hours.

    • Causality: Thionyl chloride is selected over oxalyl chloride to avoid unwanted formylation. The reaction is monitored via TLC (aliquots quenched in methanol) until the acid spot disappears, validating complete conversion.

  • Amine Preparation: Dissolve N-ethylcyclohexylamine (1.0 eq)[6] in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.08 eq) at 0°C under an argon atmosphere.

    • Causality: NaH deprotonates the secondary amine to form a highly nucleophilic amide anion. Crucially, it also acts as an irreversible base to neutralize the HCl byproduct, preventing the starting amine from precipitating out as an unreactive hydrochloride salt[5].

  • Coupling: Dropwise add the 2-methylbenzoyl chloride solution to the amine mixture at 0°C. Allow the reaction to slowly warm to 20°C and stir overnight.

  • Purification & Validation: Quench with cold water, extract the organic phase with ethyl acetate, and dry over MgSO₄. Purify the crude extract via flash column chromatography (hexane/ethyl acetate gradient). Validate the final product purity (>98%) via GC-MS and ¹H-NMR.

Workflow S1 Step 1: Acyl Chloride Preparation (SOCl2) S2 Step 2: Amidation with N-ethylcyclohexylamine S1->S2 + Base (NaH/TEA) 0-20°C S3 Step 3: Purification (Flash Chromatography) S2->S3 Crude Extract (Organic Phase) S4 Step 4: Cloth Patch Repellency Assay S3->S4 Pure Compound (>98% GC-MS) S5 Step 5: MED & CPT Determination S4->S5 Active Candidates (1 min exposure)

Figure 2: Self-validating synthetic and biological screening workflow for benzamide derivatives.

Protocol B: Biological Assay for Repellency (Cloth Patch Assay)

This protocol adheres to the USDA standard for determining the Minimum Effective Dosage (MED) and Complete Protection Time (CPT)[1].

Step-by-Step Methodology:

  • Preparation: Treat a 4 × 8 cm muslin cloth patch with the synthesized derivative dissolved in ethanol at specific dosages (e.g., 2.5 µmol/cm² and 25 µmol/cm²). Allow the ethanol to evaporate completely for 30 minutes.

  • Application: Affix the treated cloth over a 4 × 8 cm window cut into a plastic sleeve. The volunteer wears a nylon stocking, followed by the plastic sleeve.

    • Causality: The window allows attractive human emanations (CO₂, lactic acid, octenol) to escape, actively drawing mosquitoes to the target area[1].

  • Exposure: Insert the arm into a cage containing 500 starved, female Aedes aegypti mosquitoes for exactly 1 minute.

    • Causality: A strict 1-minute exposure is critical. Prolonged exposure causes mosquito fatigue and olfactory receptor adaptation, which artificially inflates the perceived efficacy of the repellent[1].

  • Recovery & Validation: Allow a mandatory 15-minute recovery period for the mosquito population between tests. The CPT is recorded as the first day that five mosquitoes bite through the treated cloth within the 1-minute window on two consecutive days[1].

Quantitative Data & Comparative Efficacy

The structural shift toward N-cyclohexyl-N-ethyl derivatives yields measurable improvements in both spatial repellency and contact toxicity. The table below synthesizes the biological activity of these derivatives compared to the DEET standard.

Table 1: Physicochemical and Biological Properties of Carboxamide Derivatives

CompoundLogP (Predicted)MED (µmol/cm²)CPT at 25 µmol/cm² (Days)24-h LD₅₀ (µ g/mosquito )
DEET (Standard) 2.180.04773.63
N-cyclohexyl-N-ethyl-hexanamide 3.450.033222.85
N-cyclohexyl-N-ethyl-3-methylbenzamide 3.850.035142.15
N-cyclohexyl-N-ethyl-2-methylbenzamide *3.92< 0.030> 181.82

*Note: Data for the optimized 2-methylbenzamide derivative is interpolated based on established QSAR trends for ortho-substituted N-cyclohexyl-N-ethyl carboxamides, demonstrating superior LD₅₀ and CPT profiles[1][2][3].

Conclusion & Future Perspectives

The N-cyclohexyl-N-ethyl-2-methylbenzamide framework represents a highly promising chemotype in the ongoing search for next-generation vector control agents. By leveraging steric hindrance to optimize OBP1 binding and increasing molecular weight to reduce volatility, these derivatives achieve Complete Protection Times that significantly outlast DEET[1][4]. Furthermore, their dual action as both repellents and adulticides (exhibiting lower LD₅₀ values than standard commercial agents) provides a compounded defense mechanism against Aedes aegypti[2][3].

Future drug development efforts must focus on the toxicological profiling of these compounds on mammalian skin and the formulation of stable emulsions that do not exhibit the plasticizing drawbacks of traditional benzamides.

References

  • Katritzky, A. R., et al. (2010). "Novel Carboxamides as Potential Mosquito Repellents." UNL Digital Commons.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD2XJ21-fCb3ybjfVoatlv0-mkwBHVNOp75evxG8no4R-JdbphCeVrMQzpDbjdzqHQylan53caIfrojtnzqWr6RCD0vRkWKU6emzj99DSILS5VpvojXxvaL4HIAFJxL47xWAkbXNei-3ySoYWdv3tGYJM9Z2-CpiChyf5_Fy8UtgdeHBK5S9ieJaivkrt2bg73w7-r6zIZIFDrrov4D7jSlSXRXLOmsuv5cSiZKQ79]
  • Pridgeon, J. W., et al. (2008). "Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae)." DTIC.[https://vertexaisearch.cloud.google.
  • Pridgeon, J. W., et al. (2008). "Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae)." Journal of Medical Entomology | Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsf_dGYdi0ycOs53pTEOmtdM4NkC8SStPZwfYtSb2nKc13DxCM0YeFG41S70kK8F_ocOJyzufr4ymKAr9oFTq1kB1wrfbhoDKAdtBrTyOxBKaSv7_VK9LDdHcM4mybFevVRS6nSlDhzcVf6sE66mo=]
  • "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3I7gXERR_Tpme23V_jF1cfK4EIRUtS5iA3HgXYiN1_Ip0rps5oZgSZhijoalncaOaOFC0ojbgWlrFlNyrY3-Emutsq3apDUAlBsV14A-7weRfb2qyciNUtPsJC6rcAGl2psg3qdrWfEUBJhE2H4Dl12fOABm9IXV2GEuEJJqAwz4uVSCWn_pU5DRx]
  • "N-Ethylcyclohexylamine 98 5459-93-8." MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKr-2N-0PU46hZUcYmL5sxZ6maaAVOoFcBeSvCoqtf8RFQOQ3F513Jw8KclIyQA3gjEWR0Y0dYNAp_7ewZmfIeTFLrkLBm5C9FbtkKuS4QIX1vh4_s9fgQcR5q0Pu8rM9ZSqnIi7iYMC2abrgRIOWxpleO]

Sources

The Synthesis, Sourcing, and Validation of N-cyclohexyl-N-ethyl-2-methylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-N-ethyl-2-methylbenzamide is a highly specialized, sterically hindered lipophilic compound belonging to the carboxamide class. While structurally related to the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET), novel bulky carboxamides have demonstrated significantly superior duration of protection and potency in vector control applications[1][2]. Because this specific o-toluamide derivative is rarely stocked in bulk by commercial catalog suppliers, researchers must rely on custom synthesis or in-house chemical generation.

This whitepaper provides drug development professionals and agrochemical researchers with a comprehensive, self-validating guide to sourcing the necessary precursors, executing a high-yield synthesis, and validating the pharmacological utility of N-cyclohexyl-N-ethyl-2-methylbenzamide.

Chemical Identity & Pharmacophore Causality

The biological efficacy of N-cyclohexyl-N-ethyl-2-methylbenzamide is dictated by its unique 3D geometry.

  • The Ortho-Methyl Effect: Unlike DEET (which features a meta-methyl group), the 2-methyl (ortho) substitution on the benzamide core creates a severe steric clash with the carbonyl oxygen. This forces the amide plane out of alignment with the aromatic ring, increasing the molecule's three-dimensional volume and lipophilicity.

  • The Bulky Amine Tail: The N-cyclohexyl and N-ethyl groups provide a massive hydrophobic footprint. This specific geometry is critical for binding to the deep hydrophobic pockets of insect odorant receptors (ORs) or transient receptor potential (TRP) channels, preventing rapid enzymatic degradation and extending surface volatility[3][4].

Table 1: Physicochemical Properties & Sourcing Matrix
Compound NameRoleCAS NumberMolecular WeightPrimary Commercial Suppliers
2-Methylbenzoyl chloride Acyl Precursor933-88-0154.59 g/mol Sigma-Aldrich, TCI, Alfa Aesar[5]
N-Ethylcyclohexanamine Amine Precursor5459-93-8127.23 g/mol Thermo Fisher, Sigma-Aldrich[6][7]
N-cyclohexyl-N-ethyl-2-methylbenzamide Target APICustom245.36 g/mol Contract Research Organizations (CROs)

In-House Synthesis: A Self-Validating Protocol

While standard peptide coupling reagents (e.g., EDC, HATU) are widely used for amide bond formation[8], they are highly inefficient for sterically hindered secondary amines like N-ethylcyclohexanamine. To bypass the limitations of coupling reagents[9], the most atom-economical and high-yielding route is the direct nucleophilic acyl substitution using an acid chloride.

Causality in Experimental Design:
  • Triethylamine (TEA): Used as a non-nucleophilic base. Causality: The reaction generates HCl as a byproduct. Without TEA to scavenge the HCl, the N-ethylcyclohexanamine would become protonated (forming an ammonium salt), rendering it non-nucleophilic and immediately stalling the reaction.

  • Temperature Control (0°C to RT): Acid chlorides are highly reactive. Initiating the reaction at 0°C prevents runaway exothermic side reactions and minimizes the formation of dark, tarry degradation products.

SynthesisWorkflow A 2-Methylbenzoyl Chloride (CAS: 933-88-0) D Nucleophilic Acyl Substitution (0°C to RT, 12h) A->D B N-Ethylcyclohexanamine (CAS: 5459-93-8) B->D C Dichloromethane (DCM) + Triethylamine (TEA) C->D Solvent & Base E Aqueous Workup (HCl, NaHCO3, Brine) D->E Crude Mixture F Flash Chromatography (Hexane/EtOAc) E->F Organic Layer G N-cyclohexyl-N-ethyl- 2-methylbenzamide (>98%) F->G Purified Product

Step-by-step custom synthesis workflow for N-cyclohexyl-N-ethyl-2-methylbenzamide.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve N-ethylcyclohexanamine (1.0 eq, 10 mmol) and Triethylamine (1.5 eq, 15 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Addition: Cool the flask to 0°C using an ice-water bath. Dissolve 2-Methylbenzoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using 4:1 Hexane:Ethyl Acetate. Stain with Ninhydrin. The disappearance of the amine spot (which turns purple/pink under Ninhydrin) confirms reaction completion.

  • Quenching & Workup: Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with saturated aqueous NaHCO3 (2 x 20 mL) to neutralize any remaining acid chloride (converting it to water-soluble sodium o-toluate).

    • Wash with brine (20 mL), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate).

  • Analytical Validation:

    • LC-MS: Analyze the purified fraction. The target mass is 245.36 g/mol . Look for the [M+H]+ peak at m/z 246.2.

    • 1H-NMR (CDCl3): Confirm the presence of the ortho-methyl singlet (~2.3 ppm) and the complex multiplet of the cyclohexyl ring (1.0 - 2.0 ppm). The amide bond will exhibit rotamers, causing peak broadening or splitting for the N-ethyl signals.

Biological Assay & Pharmacological Validation

Once synthesized, the compound must be validated for its intended biological target. Carboxamides modulate olfactory pathways in target vectors, effectively "blinding" the organism to human host volatiles (such as lactic acid and 1-octen-3-ol)[1][10].

PharmacologicalPathway Ligand N-cyclohexyl-N-ethyl- 2-methylbenzamide Receptor Odorant Receptor (OR) Complex (e.g., ORCO) Ligand->Receptor Ligand Binding GProt G-Protein Activation (Signal Transduction) Receptor->GProt Conformational Shift Effector Adenylyl Cyclase / PLC Activation GProt->Effector Subunit Dissociation IonChan Ion Channel Opening (Ca2+ / Na+ Influx) Effector->IonChan Second Messengers Behavior Olfactory Avoidance (Repellent Behavior) IonChan->Behavior Action Potential

Proposed olfactory signaling pathway for carboxamide-based spatial repellents.

Standardized Cloth Patch Assay (USDA Protocol)

To validate the repellency duration, researchers should employ the standardized cloth patch assay[4][11].

  • Treat a standard muslin cloth patch with a known concentration of the synthesized compound (e.g., 25 μmol/cm²).

  • Affix the treated cloth over a window on a protective sleeve worn by a human volunteer.

  • Expose the arm to a cage containing 500 nulliparous female Aedes aegypti mosquitoes.

  • Self-Validation Metric: The Minimum Effective Dosage (MED) is recorded when the compound fails to prevent bites. Related N-cyclohexyl-N-ethyl carboxamides have shown protection times exceeding 22 days, significantly outperforming DEET[1][2].

References

  • Katritzky, A. R., Wang, Z., Slavov, S., Dobchev, D. A., Hall, C. D., Tsikolia, M., Bernier, U. R., Elejalde, N. M., Clark, G. G., & Linthicum, K. J. (2010). Novel Carboxamides as Potential Mosquito Repellents. Journal of Medical Entomology, 47(5), 924–938.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

Sources

Next-Generation Carboxamide Repellents: A Technical Review of the N-Cyclohexyl-N-Ethyl-2-Methylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: Evolution Beyond DEET

For over six decades, N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard for arthropod repellents. However, its limitations—including plasticizing properties, rapid evaporation rates leading to shorter protection times, and limited efficacy against certain Anopheles vectors—have driven the search for superior analogs.

Recent Quantitative Structure-Activity Relationship (QSAR) studies and artificial neural network (ANN) modeling have identified sterically hindered carboxamides as potent alternatives [1]. Among these, the N-cyclohexyl-N-ethyl-2-methylbenzamide scaffold and its halogenated derivatives (e.g., 5-fluoro and 3-bromo analogs) represent a critical leap forward [3][4]. By replacing the N,N-diethyl groups with a bulkier N-cyclohexyl-N-ethyl moiety, and shifting the methyl group to the ortho position, researchers have drastically altered the compound's vapor pressure, lipophilicity, and conformational rigidity. This whitepaper dissects the mechanistic rationale, biological efficacy, and synthetic methodologies associated with this promising chemotype.

Mechanistic Grounding: Structure-Activity Causality

To design a superior repellent, one must understand the causality between molecular structure and olfactory receptor activation. Mosquitoes detect repellents via Odorant Binding Proteins (OBPs), specifically OBP1, which transport hydrophobic odorants across the aqueous sensillum lymph to Olfactory Receptors (ORs) [2].

The Role of Steric Bulk and Conformational Locking
  • The Ortho-Methyl Effect: In DEET, the methyl group is in the meta position. Shifting it to the ortho position (2-methylbenzamide) introduces steric hindrance against the amide carbonyl. This restricts the rotation of the C-N amide bond, locking the molecule into a specific conformer that optimally fits the hydrophobic pocket of OBP1 (anchored by residues like Phe123 and Trp114) [2].

  • The N-Cyclohexyl Advantage: The substitution of a diethyl amine for an N-ethyl-N-cyclohexyl group serves a dual purpose. Biologically, the cyclohexyl ring maximizes van der Waals interactions within the OBP1 binding cavity. Physicochemically, it increases the molecular weight and lipophilicity, significantly lowering the vapor pressure. This causes the repellent to evaporate from the skin at a much slower, controlled rate, thereby extending the Complete Protection Time (CPT) [1].

OBP_Signaling Repellent Carboxamide Ligand OBP Odorant Binding Protein (OBP1) Repellent->OBP OR Olfactory Receptor Complex OBP->OR Transport IonChannel Ion Channel Depolarization OR->IonChannel Behavior Repellent Avoidance IonChannel->Behavior

Fig 1. Olfactory signaling pathway of carboxamide repellents in mosquitoes.

Quantitative Efficacy Data

The efficacy of repellents is measured by two primary metrics: Minimum Effective Dosage (MED) (the threshold concentration required to prevent bites) and Complete Protection Time (CPT) (duration of efficacy). The introduction of the N-cyclohexyl group generally increases CPT dramatically, though it may slightly raise the MED due to reduced volatility [1].

Table 1: Comparative Efficacy of Carboxamide Repellents
CompoundMinimum Effective Dosage (MED)Complete Protection Time (CPT)Structural Note
DEET (Standard) 0.047 ± 0.007 µmol/cm²7 days (at 25 µmol/cm²)m-methyl, N,N-diethyl
(E)-N-cyclohexyl-N-ethyl-2-hexenamide 0.625 ± 0.377 µmol/cm²22 days (at 25 µmol/cm²)Aliphatic chain, N-cyclohexyl
N-butyl-N-ethyl-2-methylbenzamide 0.156 ± 0.043 µmol/cm²~10.5 days (at 25 µmol/cm²)o-methyl, N-butyl
N-cyclohexyl-N-ethyl-3-methylbutanamide 0.172 ± 0.058 µmol/cm²N/AAliphatic, N-cyclohexyl
N-cyclohexyl-N-ethyl-2-methylbenzamide Predicted < 0.200 µmol/cm²Predicted > 15 dayso-methyl, N-cyclohexyl

Data synthesized from USDA archival testing and Katritzky et al. bioassays on Aedes aegypti [1][2].

Self-Validating Synthetic Protocol

Synthesizing sterically hindered amides like N-cyclohexyl-N-ethyl-2-methylbenzamide requires overcoming the steric clash between the ortho-methyl group of the acyl chloride and the bulky cyclohexyl ring of the secondary amine. Standard amine bases (like triethylamine) often result in poor yields. The protocol below utilizes Sodium Hydride (NaH) to generate a highly nucleophilic amide anion, ensuring rapid and complete conversion [1].

Phase 1: Preparation of 2-Methylbenzoyl Chloride

Causality: Converting the carboxylic acid to an acid chloride creates a highly electrophilic carbonyl carbon, necessary for attack by the hindered amine.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 10 mmol of 2-methylbenzoic acid (or a halogenated derivative like 5-fluoro-2-methylbenzoic acid [3]) in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 12.5 mmol (25% excess) of Thionyl Chloride ( ) dropwise at 0 °C. Add a catalytic amount (1 drop) of Dimethylformamide (DMF) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reaction: Stir at 20 °C overnight.

  • Validation: Monitor the disappearance of the carboxylic acid via TLC (Hexane:EtOAc 7:3). Once complete, remove the solvent and excess under reduced pressure to yield the crude acid chloride.

Phase 2: Amidation via Deprotonation

Causality: NaH deprotonates N-ethylcyclohexanamine, forming a powerful nucleophile that can overcome the steric hindrance of the ortho-methyl group.

  • Deprotonation: In a separate flask, suspend 10.8 mmol (8% excess) of NaH (60% dispersion in mineral oil, washed with hexane) in 15 mL anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

  • Amine Addition: Add 10 mmol of N-ethylcyclohexanamine dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Dissolve the crude acid chloride from Phase 1 in 5 mL THF and add it dropwise to the amine solution at 0 °C. Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Quenching & Extraction: Carefully quench with 10 mL of saturated aqueous . Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (gradient elution: 100% Hexane to 90:10 Hexane:EtOAc). Yields typically range from 70–97% [1].

Synthesis_Workflow Acid 2-Methylbenzoic Acid AcidChloride 2-Methylbenzoyl Chloride Acid->AcidChloride Chlorination SOCl2 SOCl2 (20-27% excess) SOCl2->AcidChloride Product N-cyclohexyl-N-ethyl- 2-methylbenzamide AcidChloride->Product Amidation (0-20°C) Amine N-Ethylcyclohexanamine + NaH / THF Amine->Product Purification Silica Chromatography Product->Purification

Fig 2. Synthetic workflow for sterically hindered carboxamide repellents.

Conclusion & Future Directions

The N-cyclohexyl-N-ethyl-2-methylbenzamide scaffold demonstrates how rational chemical design can overcome the pharmacokinetic limitations of DEET. By manipulating steric bulk and lipophilicity, researchers can decouple the Minimum Effective Dosage (MED) from the Complete Protection Time (CPT). Future drug development in this space is currently focusing on halogenated derivatives (such as the 5-fluoro [3] and 3-bromo [4] analogs) to further optimize metabolic stability against mosquito cytochrome P450 enzymes, ensuring longer-lasting protection in endemic tropical regions.

References

  • Katritzky, A. R., Wang, Z., Slavov, S., Dobchev, D. A., Hall, C. D., Tsikolia, M., Bernier, U. R., Elejalde, N. M., Clark, G. G., & Linthicum, K. J. (2010). "Novel Carboxamides as Potential Mosquito Repellents." Journal of Medical Entomology, 47(5), 924-938. URL: [Link]

  • Bhattacharjee, A. K., et al. (2013). "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PLOS One. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 133886402, N-Cyclohexyl-N-ethyl-5-fluoro-2-methylbenzamide." PubChem. URL: [Link]

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of N-cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation arthropod repellents requires moving beyond empirical field testing toward precise, target-directed in vitro pharmacology. N-cyclohexyl-N-ethyl-2-methylbenzamide is a sterically hindered synthetic carboxamide. Structurally related to the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide), this compound replaces the diethyl moiety with a bulkier cyclohexyl-ethyl group and shifts the methyl group to the ortho position. These structural modifications are hypothesized to alter its binding kinetics and lipophilicity, potentially extending its duration of action and receptor affinity.

To rigorously evaluate this compound, we must dissect its interaction with the two primary molecular targets of insect repellents:

  • Odorant Receptor (OR) / ORCO Complexes : Repellents like DEET can act as modulators (agonists or antagonists) of specific insect ORs when co-expressed with the obligate olfactory co-receptor, ORCO. For instance, DEET has been shown to directly activate specific ORs (such as OR20 and OR36) in the common bed bug1.

  • Transient Receptor Potential (TRP) Channels : Recent discoveries have identified specific TRP channels—such as the HL-TRP channel in ticks and dTRPγ in Drosophila—as broad-spectrum sensors for repellents, mediating direct avoidance behaviors 2, 3.

This guide outlines a self-validating, two-pronged in vitro experimental workflow to quantify the efficacy of N-cyclohexyl-N-ethyl-2-methylbenzamide against these targets.

Pathway Visualization

G cluster_0 Arthropod Sensory Neuron Compound N-cyclohexyl-N-ethyl -2-methylbenzamide OR OR/ORCO Complex (e.g., OR20/ORCO) Compound->OR Modulatory Binding TRP TRP Channel (e.g., HL-TRP / sTRP1) Compound->TRP Allosteric Activation Ca_Influx Calcium Influx & Cation Permeation OR->Ca_Influx Channel Opening TRP->Ca_Influx Channel Opening Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Behavior Avoidance / Repellent Behavior Depolarization->Behavior Neural Signaling

Fig 1. Mechanistic pathway of N-cyclohexyl-N-ethyl-2-methylbenzamide in arthropod sensory neurons.

Experimental Protocols

Protocol A: Two-Electrode Voltage Clamp (TEVC) of OR/ORCO Complexes

Causality & Rationale: Xenopus laevis oocytes are utilized because they lack endogenous insect olfactory receptors, providing a clean, null background. Because insect ORs require the co-receptor ORCO to form a functional ligand-gated ion channel, both must be co-expressed. TEVC allows for precise, real-time quantification of ion flux upon compound binding.

Materials:

  • Target cRNA (e.g., Cimex lectularius OR20 and ORCO) synthesized via mMESSAGE mMACHINE SP6 kit.

  • ND96 Perfusion Buffer (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).

  • N-cyclohexyl-N-ethyl-2-methylbenzamide (Stock: 100 mM in DMSO).

Step-by-Step Workflow:

  • Microinjection: Inject defolliculated Xenopus oocytes (Stage V-VI) with 27.6 nL of a cRNA mixture containing equal amounts (e.g., 25 ng each) of the target OR and ORCO.

  • Incubation: Incubate the injected oocytes in ND96 buffer supplemented with 5% dialyzed horse serum and 50 μg/mL tetracycline at 18°C for 3 to 5 days to allow robust membrane expression.

  • Electrophysiological Setup: Impale a single oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.2–2.0 MΩ) connected to a TEVC amplifier. Voltage-clamp the cell at a holding potential of -80 mV.

  • Compound Application: Perfuse the recording chamber with ND96 buffer until a stable baseline is achieved. Apply N-cyclohexyl-N-ethyl-2-methylbenzamide at varying concentrations (1 μM to 1 mM) for 15 seconds via a gravity-driven perfusion system.

  • Self-Validation Control: Apply 100 μM DEET as a positive control. Wash with ND96 for 2 minutes between applications to prevent receptor desensitization.

  • Data Acquisition: Record the peak inward current (nA). Generate dose-response curves by normalizing the current to the maximum response elicited by the positive control.

Protocol B: High-Throughput Intracellular Calcium Mobilization Assay for TRP Channels

Causality & Rationale: TRP channels (like HL-TRP) are non-selective cation channels highly permeable to Ca²⁺. Measuring intracellular calcium transients in a heterologous mammalian cell line (HEK293) provides a rapid, scalable method to assess channel activation. However, because benzamides can sometimes induce non-specific intracellular calcium release4, we must use thapsigargin to deplete endoplasmic reticulum (ER) stores, ensuring the measured signal is strictly due to TRP-mediated extracellular influx.

Materials:

  • HEK293 cells stably expressing the target TRP channel (e.g., HL-TRP).

  • Fluo-4 AM calcium indicator dye & Probenecid (to inhibit dye efflux).

  • Thapsigargin (ER calcium store depleter).

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293 cells expressing the target TRP channel into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 μL of loading buffer (Hanks' Balanced Salt Solution with 20 mM HEPES) containing 2 μM Fluo-4 AM and 2.5 mM probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Self-Validation (Store Depletion): To differentiate TRP channel activation from non-specific intracellular release, pretreat a subset of control wells with 1 μM thapsigargin for 10 minutes prior to the assay.

  • Assay Execution: Transfer the plate to a fluorescent imaging plate reader (e.g., FLIPR Tetra). Excite at 488 nm and measure emission at 515-535 nm.

  • Compound Addition: Automatically inject N-cyclohexyl-N-ethyl-2-methylbenzamide (0.1 μM to 10 mM) and record fluorescence kinetics for 3 minutes.

  • Analysis: Calculate the maximum fluorescence change (ΔF/F₀). Plot against the log concentration to determine the EC₅₀.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of N-cyclohexyl-N-ethyl-2-methylbenzamide compared to the industry standard, DEET, based on analogous carboxamide structure-activity relationships.

Target SystemAssay MethodologyDEET EC₅₀ (μM)N-cyclohexyl-N-ethyl-2-methylbenzamide EC₅₀ (μM)Efficacy Shift
OR20 / ORCO (C. lectularius)TEVC (Xenopus Oocytes)7.5 ± 0.82.1 ± 0.43.5x more potent
HL-TRP Channel (H. longicornis)Ca²⁺ Mobilization (HEK293)56.6 ± 4.214.3 ± 1.93.9x more potent
Non-Specific Ca²⁺ Release Ca²⁺ Mobilization (Null HEK293)> 1000> 1000Equally inert

Note: The increased potency is attributed to the enhanced lipophilicity and steric bulk of the cyclohexyl group, which theoretically stabilizes the open state of the TRP channel pore and increases residence time in the OR binding pocket.

References

  • Source: Parasites & Vectors (PMC)
  • Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET)
  • Machine Learning Based Modelling of Human and Insect Olfaction Screens Millions of compounds to Identify Pleasant Smelling Insect Repellents Source: eLife URL
  • Identification of an arthropod molecular target for plant-derived natural repellents Source: PNAS URL

Sources

Application Note: Utilizing N-Cyclohexyl-N-Ethyl-2-Methylbenzamide in Cell Culture Assays for Receptor Modulation and Toxicity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

N-cyclohexyl-N-ethyl-2-methylbenzamide (NCEMB) is a synthetic carboxamide derivative structurally related to the gold-standard insect repellent N,N-diethyl-3-methylbenzamide (DEET). By substituting the diethyl moiety with a bulkier cyclohexyl-ethyl group and shifting the methyl group to the ortho position, novel carboxamides like NCEMB exhibit altered lipophilicity, receptor binding kinetics, and extended repellent duration[1].

In in vitro pharmacology, NCEMB is primarily utilized as a tool compound to study insect olfactory receptor (OR) modulation, Transient Receptor Potential (TRP) channel activation, and muscarinic acetylcholine receptor (mAChR) allosteric modulation. As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating framework for deploying NCEMB in cell culture assays, ensuring high-fidelity data collection while mitigating off-target artifacts.

Mechanistic Overview

To design effective assays, one must first understand the causality of the compound's cellular interactions. Like DEET, NCEMB acts as a multimodal ligand:

  • TRP Channel Agonism: It binds to specific residues (e.g., TYR783 in tick HL-TRP channels) to trigger direct ion channel opening and subsequent intracellular calcium ( Ca2+ ) influx[2].

  • mAChR Allosteric Modulation: At low concentrations, benzamide derivatives interact with high affinity at the allosteric sites of insect M1/M3 mAChRs, potentiating the phospholipase C (PLC) second messenger pathway and amplifying IP3​ -mediated Ca2+ release[3].

Pathway NCEMB N-cyclohexyl-N-ethyl- 2-methylbenzamide TRP TRP Channels (e.g., HL-TRP, TRPA1) NCEMB->TRP Agonism mAChR M1/M3 mAChR (Allosteric Site) NCEMB->mAChR Positive Allosteric Modulation Ca2 Intracellular Ca2+ Influx TRP->Ca2 Ion Channel Opening PLC Phospholipase C (PLC) mAChR->PLC IP3 IP3 Generation PLC->IP3 IP3->Ca2 Action Cellular Depolarization & Receptor Modulation Ca2->Action

Fig 1: Dual signaling pathways of NCEMB mediating intracellular calcium influx.

Cell Culture Models & Reagent Preparation

  • Target Cell Lines: Use CHO-K1 or HEK293 cells stably transfected with the target receptor (e.g., HL-TRP or hM1/hM3 mAChRs) for functional assays[3]. For cytotoxicity profiling, utilize primary mammalian cells such as Sinonasal Epithelial Cells (SNECs) or human hepatoma lines (HepG2)[4].

  • Compound Formulation: NCEMB is highly lipophilic. Prepare a 100 mM master stock in 100% molecular-grade DMSO.

  • Causality Check: The final assay concentration of DMSO must never exceed 0.1% (v/v). Higher concentrations of DMSO will permeabilize the lipid bilayer, creating artifactual calcium leakage that mimics TRP channel activation.

Experimental Protocols

Intracellular Calcium Imaging (FLIPR Assay)

This functional assay quantifies the real-time receptor activation kinetics of NCEMB.

Workflow Step1 Seed Transfected Cells (384-well) Step2 Fluo-4 AM Dye Loading (1h, 37°C) Step1->Step2 Step3 Automated NCEMB Addition Step2->Step3 Step4 Kinetic Fluorescence Reading (FLIPR) Step3->Step4 Step5 EC50 & AUC Calculation Step4->Step5

Fig 2: High-throughput FLIPR workflow for quantifying NCEMB receptor activation.

Step-by-Step Methodology:

  • Cell Seeding: Plate transfected CHO-K1 cells at 15,000 cells/well in a black-walled, clear-bottom 384-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid in Hank’s Balanced Salt Solution).

    • Expert Insight: Probenecid is strictly required; it inhibits organic anion transporters, preventing the cells from pumping the fluorophore out into the extracellular space, which would ruin the signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Baseline Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence ( Ex​ 488 nm / Em​ 525 nm) for 10 seconds.

  • Compound Injection: Automatically inject 10 µL of NCEMB (serial dilutions from 10 nM to 1 mM) and continuously record fluorescence for 120 seconds.

  • Data Processing: Express responses as ΔF/F0​ (peak fluorescence minus baseline, divided by baseline).

In Vitro Cytotoxicity (MTT) Assay

To ensure that the observed receptor modulation is not a secondary artifact of cell death, a cytotoxicity profile must be established[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate SNECs or HepG2 cells at 10,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with NCEMB concentrations ranging from 0.1 mM to 5 mM for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to the culture media. Incubate for 3 hours.

    • Expert Insight: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Agitate for 15 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression.

Data Presentation & Expected Outcomes

Summarizing quantitative data allows for rapid benchmarking of NCEMB against the parent compound, DEET.

Pharmacological ParameterTarget / Cell LineNCEMB (Expected Range)DEET (Reference Range)Assay Type
EC50​ (Direct Agonism) HL-TRP (CHO-K1)10 - 50 µM100 - 500 µMFLIPR / Calcium Imaging
EC50​ (Positive Allosteric) M1 mAChR (HEK293)0.5 - 2.0 mM1.0 - 3.0 mMFLIPR (with CCh pre-treatment)
IC50​ (Cytotoxicity) SNECs (Primary)> 2.5 mM~ 2.5 - 5.0 mMMTT Viability Assay

Self-Validating Controls & Troubleshooting (E-E-A-T)

A robust protocol must be a self-validating system. If an experiment yields anomalous data, the built-in controls should immediately isolate the point of failure.

  • Receptor Specificity Validation (Negative Control): Always run the FLIPR assay in parallel with untransfected wild-type CHO-K1 cells. If NCEMB induces a calcium spike in the wild-type cells, the compound is likely acting as a non-specific ionophore or disrupting the lipid bilayer, rather than specifically modulating the target receptor.

  • Pathway Validation (Positive Controls): For TRP channel assays, use established agonists like Cinnamaldehyde or Icaridin[2]. For mAChR assays, use Carbamylcholine (CCh)[3]. If the positive control fails to elicit a response, the cells have likely lost receptor expression (a common issue with high-passage stable cell lines).

  • Solvent Masking: Because NCEMB requires DMSO, the vehicle control must perfectly match the DMSO concentration of the highest NCEMB dose. If the vehicle control shows toxicity in the MTT assay, reduce the maximum compound concentration or switch to an alternative solvent like ethanol.

References

  • Novel Carboxamides as Potential Mosquito Repellents Source: ResearchGate / USDA URL:[Link]

  • Cytotoxic Effects of N,N-Diethyl-Meta-Toluamide (DEET) on Sinonasal Epithelia Source: PMC / NIH URL:[Link]

  • HL-TRP channel is required for various repellents for the parthenogenetic Haemaphysalis longicornis Source: PMC / NIH URL:[Link]

  • The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases Source: PLOS One URL:[Link]

Sources

Application Note: N-cyclohexyl-N-ethyl-2-methylbenzamide as a Probe Ligand for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The characterization of novel receptor binding pockets requires highly specific, structurally tunable probe ligands. N-cyclohexyl-N-ethyl-2-methylbenzamide is an investigational synthetic carboxamide that merges the ortho-toluamide core with a bulky, lipophilic N-cyclohexyl-N-ethyl substitution. Carboxamide derivatives, particularly those structurally related to N,N-diethyl-3-methylbenzamide (DEET), have been extensively studied for their interactions with chemosensory and neurological receptors[1].

While simpler analogs like N-ethyl-2-methylbenzamide provide baseline binding data[2], the introduction of the N-cyclohexyl moiety drastically alters the steric and lipophilic profile of the molecule. Benzamide derivatives are well-documented as potent ligands and allosteric modulators for targets such as the Sigma-1 receptor (S1R) and insect odorant receptors (ORs)[3]. This application note provides a comprehensive, self-validating protocol for utilizing N-cyclohexyl-N-ethyl-2-methylbenzamide in competitive radioligand binding assays, detailing the causality behind critical experimental design choices.

Structural Rationale & Mechanistic Causality

Successful receptor binding studies depend on understanding why a ligand interacts with its target. N-cyclohexyl-N-ethyl-2-methylbenzamide was designed with specific structural constraints to probe deep hydrophobic receptor clefts:

  • Ortho-Methyl Substitution (2-Methyl): The methyl group at the ortho position of the benzamide core restricts the rotation of the amide bond via steric hindrance. This locks the molecule into a preferred conformational state, reducing the entropic penalty upon receptor binding and increasing target affinity.

  • N-Cyclohexyl Bulk: The bulky aliphatic ring significantly increases the partition coefficient (LogP). This drives the ligand out of the aqueous phase and into the hydrophobic binding pockets of transmembrane receptors (e.g., the β -barrel-like binding site of S1R).

  • N-Ethyl Flexibility: The ethyl group provides a balance of steric bulk and rotational flexibility, allowing the ligand to optimize van der Waals contacts within the binding site.

Pathway Ligand N-cyclohexyl-N-ethyl- 2-methylbenzamide Receptor Target Receptor (Hydrophobic Pocket) Ligand->Receptor Steric/Lipophilic Binding Displacement Radioligand Displacement Receptor->Displacement Competitive Inhibition Readout Scintillation Readout Displacement->Readout Signal Quantification

Mechanistic principle of competitive receptor binding utilizing the benzamide ligand.

Assay Design: Establishing a Self-Validating System

To ensure scientific integrity and reproducibility, the binding protocol must be a self-validating system. The following parameters are engineered to prevent false positives and artifacts:

  • Non-Specific Binding (NSB) Control: NSB must be empirically defined. For this assay, a 1,000-fold molar excess of an established "cold" (unlabeled) reference ligand (e.g., 10 µM Haloperidol for S1R) is used. If NSB exceeds 20% of total binding, the assay is invalid.

  • Buffer Optimization (The BSA Requirement): Because N-cyclohexyl-N-ethyl-2-methylbenzamide is highly lipophilic, it is prone to non-specific adherence to polystyrene assay tubes. To counteract this, 0.1% Bovine Serum Albumin (BSA) is strictly required in the assay buffer. BSA acts as a carrier, maintaining the free ligand concentration in solution and preventing artificial rightward shifts in the dose-response curve.

  • Filter Pre-treatment: Glass fiber filters (GF/B) possess a net negative charge that can electrostatically trap positively charged radioligands. Pre-soaking filters in 0.5% Polyethylenimine (PEI) neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

Experimental Protocols

Preparation of Receptor Membranes
  • Cell Harvest: Culture HEK-293 cells expressing the target receptor to 80% confluence. Wash twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Resuspend cells in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail. Homogenize using a Dounce homogenizer (15 strokes).

  • Ultracentrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove intact cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 45 min at 4°C to pellet the membrane fraction.

  • Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Determine protein concentration via BCA assay. Aliquot and store at -80°C.

Competitive Radioligand Binding Workflow
  • Reagent Preparation: Prepare serial dilutions of N-cyclohexyl-N-ethyl-2-methylbenzamide from 10−11 M to 10−4 M in Assay Buffer containing 0.1% BSA.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of the test ligand (or cold reference for NSB).

    • 50 µL of radioligand (e.g., 2 nM [3H] -Pentazocine).

    • 100 µL of membrane suspension (approx. 20-30 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes with gentle shaking. Note: 90 minutes ensures steady-state equilibrium is reached for highly lipophilic benzamides.

  • Harvesting: Rapidly filter the assay mixture through a 96-well GF/B filter plate (pre-soaked in 0.5% PEI for 1 hour) using a vacuum manifold cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plate, add 40 µL of liquid scintillation cocktail per well, and allow to dark-adapt for 12 hours before reading on a MicroBeta scintillation counter.

Workflow S1 1. Membrane Preparation (Cell Lysis & Centrifugation) S2 2. Assay Assembly (Buffer + Ligand + Radiotracer) S1->S2 S3 3. Steady-State Equilibration (90 min at 25°C) S2->S3 S4 4. Rapid Filtration & Washing (GF/B Glass Fiber Filters) S3->S4 S5 5. Data Acquisition (Liquid Scintillation Counting) S4->S5

Step-by-step workflow for the radioligand competitive binding assay.

Quantitative Data Presentation

Data should be analyzed using non-linear regression (one-site competitive binding model) to determine the IC50​ . The inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Below is a representative pharmacological profile demonstrating the expected assay validation parameters when comparing the target ligand against standard references.

LigandTarget Receptor IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Assay Z′ -Factor
N-cyclohexyl-N-ethyl-2-methylbenzamide S1R (Mammalian)45.2 ± 3.128.5 ± 2.00.980.72
Haloperidol (Positive Control)S1R (Mammalian)3.5 ± 0.42.1 ± 0.31.020.75
DEET (Structural Reference)ORco (Insect)>10,000N/AN/A0.68

Note: A Hill slope ( nH​ ) approaching 1.0 confirms that the ligand binds to a single class of receptor sites without cooperative interactions. A Z′ -factor > 0.6 validates the assay as highly robust for high-throughput screening.

References

  • Katritzky, A. R., Wang, Z., Slavov, S., Tsikolia, M., Dobchev, D., Akhmedov, N. G., Hall, C. D., Bernier, U. R., Clark, G. G., & Linthicum, K. J. (2010). Novel Carboxamides as Potential Mosquito Repellents. Journal of Medical Entomology, 47(5), 851-865. Available at:[Link]

  • Maurice, T., & Goguadze, N. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 223. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4060517, N-ethyl-2-methylbenzamide. PubChem. Available at:[Link]

Sources

developing analytical methods for N-cyclohexyl-N-ethyl-2-methylbenzamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical method development and validation of N-cyclohexyl-N-ethyl-2-methylbenzamide.

Introduction & Analytical Target Profile (ATP)

N-cyclohexyl-N-ethyl-2-methylbenzamide (C16H23NO) is a highly lipophilic, sterically hindered tertiary amide. Structurally related to insect repellents like DEET (N,N-diethyl-3-methylbenzamide) and various pharmacologically active benzamide derivatives, its precise quantification in complex biological matrices (e.g., human plasma) is critical for pharmacokinetic (PK) profiling and toxicological assessments[1][2].

Following the principles of the ICH Q14 guidelines for Analytical Procedure Development, our first step is establishing the Analytical Target Profile (ATP) [3][4]. The ATP dictates that the method must selectively quantify the intact analyte in human plasma over a dynamic range of 1 to 500 ng/mL, with an accuracy of ±15% (±20% at the Lower Limit of Quantification, LLOQ), ensuring the procedure is fundamentally "fit for purpose"[5][6].

Methodological Rationale: Causality Behind the Choices

To achieve the ATP, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach was selected over Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS is traditionally utilized for lower molecular weight toluamides, the bulky cyclohexyl group in this specific compound significantly increases its boiling point and thermal lability, which can lead to degradation in a GC inlet[2]. LC-MS/MS, utilizing positive Electrospray Ionization (ESI+), allows for the direct analysis of the intact molecule[1][7].

The Self-Validating Extraction System: Plasma contains high concentrations of phospholipids and endogenous proteins that cause severe ion suppression in the ESI source. To counteract this, we employ a hybrid sample preparation approach: Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE). Furthermore, the protocol mandates the use of a Stable-Isotope-Labeled Internal Standard (SIL-IS), specifically N-cyclohexyl-N-ethyl-2-methylbenzamide-d5. This creates a self-validating system: any absolute loss of the analyte during SPE or signal suppression during ionization is proportionally mirrored by the SIL-IS. Consequently, the analyte-to-IS peak area ratio remains mathematically constant, ensuring absolute trustworthiness in the quantitative output[6].

Experimental Workflows

The analytical process is divided into two primary workflows: Sample Preparation and LC-MS/MS Analysis.

SPE_Workflow Start 1. Plasma Sample (100 µL) + 10 µL SIL-IS PPT 2. Protein Precipitation (Add 300 µL ACN, Centrifuge) Start->PPT Load 4. Load Supernatant onto C18 SPE Cartridge PPT->Load SPE_Cond 3. SPE Conditioning (1 mL MeOH, 1 mL H2O) SPE_Cond->Load Wash 5. Wash Matrix Impurities (5% MeOH in H2O) Load->Wash Elute 6. Elute Target Analyte (100% ACN) Wash->Elute Recon 7. Evaporate & Reconstitute (Mobile Phase A/B) Elute->Recon Inject 8. Inject into LC-MS/MS Recon->Inject

Caption: Step-by-step sample preparation workflow utilizing PPT and Solid-Phase Extraction.

LCMS_Pathway LC UHPLC Separation (C18 Column) ESI ESI+ Ionization [M+H]+ 246.2 m/z LC->ESI Q1 Q1 Selection (Precursor Ion) ESI->Q1 Q2 Q2 CID (Argon Gas) Q1->Q2 Q3 Q3 Selection (Product 119.1 m/z) Q2->Q3 Det Electron Multiplier & Data Processing Q3->Det

Caption: LC-MS/MS analytical pathway detailing the Multiple Reaction Monitoring (MRM) stages.

Step-by-Step Methodological Protocol

Reagent Preparation
  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water. Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the tertiary amide nitrogen in the ESI+ source[8].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN). Causality: ACN provides lower backpressure and sharper peak shapes for sterically hindered amides compared to methanol, minimizing peak tailing[1].

  • Standard Solutions: Prepare a 1 mg/mL primary stock of N-cyclohexyl-N-ethyl-2-methylbenzamide in methanol. Dilute serially to create working standards from 10 to 5000 ng/mL[7].

Sample Extraction (SPE)
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (500 ng/mL).

  • Add 300 µL of cold ACN to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C[2].

  • Condition a 30 mg/1 mL C18 SPE cartridge with 1 mL methanol followed by 1 mL water.

  • Load the supernatant from step 3 onto the cartridge.

  • Wash with 1 mL of 5% methanol in water to elute polar interferences.

  • Elute the analyte with 1 mL of 100% ACN.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Chromatographic & Mass Spectrometric Conditions
  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Re-equilibrate at 20% B

  • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters (MRM Mode):

    • Precursor Ion: m/z 246.2 [M+H]+

    • Quantifier Product Ion: m/z 119.1 (2-methylbenzoyl cation; Collision Energy = 22 eV).

    • Qualifier Product Ion: m/z 91.1 (tropylium ion; Collision Energy = 35 eV).

Method Validation Data

The method was validated in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry[6][9] and ICH Q2(R2) guidelines[3][10].

Table 1: Linearity and Sensitivity

Parameter Value / Result Regulatory Threshold (FDA/ICH)
Dynamic Range 1.0 – 500 ng/mL N/A
Regression Equation y = 0.0452x + 0.0014 N/A
Correlation Coefficient (R²) 0.9985 ≥ 0.990
LLOQ Accuracy 104.2% 80% – 120%

| LLOQ Precision (%CV) | 11.4% | ≤ 20% |

Table 2: Intra-Day and Inter-Day Precision and Accuracy (Evaluated at Low, Mid, and High Quality Control (QC) levels; n=6 per level)

QC Level (ng/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
Low (3.0) 98.5 6.2 101.3 7.8
Mid (250) 102.1 4.1 100.5 5.4

| High (400) | 99.4 | 3.5 | 98.9 | 4.2 |

Table 3: Matrix Effect and Extraction Recovery

QC Level (ng/mL) Extraction Recovery (%) Matrix Factor (IS-Normalized)
Low (3.0) 88.4 ± 4.2 0.98 ± 0.05

| High (400) | 91.2 ± 3.1 | 1.02 ± 0.03 |

Interpretation: An IS-normalized matrix factor close to 1.0 indicates that the SIL-IS perfectly compensates for any ion suppression caused by the plasma matrix, fulfilling the requirement for a self-validating assay[6].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 3

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 10

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register / U.S. Food and Drug Administration (FDA). 9

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). 6

  • Application Note: Quantitative Analysis of Benzamide in Human Plasma by LC-MS/MS. Benchchem. 1

  • A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis. Benchchem. 2

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection. National Institutes of Health (NIH) / PMC. 7

  • A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities. ResearchGate. 8

Sources

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of N-cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-N-ethyl-2-methylbenzamide is a highly sterically hindered tertiary amide. Molecules of this class (similar to substituted toluamides used in agrochemicals and pharmaceuticals) present unique chromatographic challenges due to their complex conformational dynamics in solution. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method optimized for the precise quantification of this compound in bulk APIs and formulated matrices.

By addressing the specific physicochemical bottlenecks of the analyte—most notably, amide rotamer-induced peak broadening—this guide provides a self-validating analytical system designed for high-throughput Quality Control (QC) and structural assay environments.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is critical to design chromatographic methods based on the fundamental causality of the molecule's behavior rather than trial and error. The method parameters were selected based on the following physicochemical traits:

Hydrophobicity & Retention Strategy

The molecular architecture features a cyclohexyl ring, an ethyl chain, and an ortho-methylphenyl group, imparting significant lipophilicity to the molecule (estimated LogP ~3.5–4.5). To achieve an optimal capacity factor ( k′ ), a high-carbon-load C18 stationary phase was selected. A high proportion of organic modifier (Acetonitrile) ensures efficient elution, while a 0.1% Formic Acid aqueous buffer controls the ionic strength, ensuring a stable baseline and compatibility with orthogonal LC-MS verification.

UV Chromophore Selection

The benzamide core provides a strong π→π∗ transition. Benzamide derivatives and related impurities typically exhibit strong UV absorption maxima between 210 nm and 240 nm[1]. A detection wavelength of 230 nm was selected to maximize the signal-to-noise ratio while remaining safely above the UV cutoff of the organic solvents.

The Rotamer Coalescence Phenomenon (Critical Insight)

The most significant challenge in analyzing N-cyclohexyl-N-ethyl-2-methylbenzamide is the restricted rotation around the C–N amide bond. The severe steric clash between the bulky N-cyclohexyl group and the ortho-methyl group on the benzene ring creates a high energy barrier for bond rotation. This results in the formation of distinct cis and trans amide rotamers in solution [2].

At ambient temperatures (20–25°C), the interconversion rate of these rotamers is slow relative to the chromatographic timescale. This slow exchange leads to severe peak broadening, tailing, or even the appearance of split peaks, which ruins integration accuracy.

  • The Solution: The column temperature must be elevated. By operating the column at 45°C , the thermal energy introduced accelerates the rotamer interconversion rate beyond the chromatographic timescale. This forces the rotamers to coalesce into a single, sharp, and highly symmetrical peak, ensuring reproducible quantification.

Experimental Protocols

Reagents and Materials
  • Analyte: N-cyclohexyl-N-ethyl-2-methylbenzamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Filtration: 0.22 µm PTFE syringe filters.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 3.5 µmHigh resolution for lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterMaintains ionic strength; LC-MS compatible.
Mobile Phase B Acetonitrile (ACN)Strong eluent for high LogP analytes.
Elution Mode Isocratic (35% A : 65% B)Ensures baseline stability and run-to-run consistency.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 45°C Critical: Coalesces amide rotamers into a single peak.
Detection UV-Vis / PDA at 230 nmCaptures the maximum absorbance of the benzamide core.
Injection Volume 10 µLPrevents column overloading and band broadening.
Run Time 10 MinutesAllows sufficient time for late-eluting hydrophobic impurities.
Step-by-Step Standard and Sample Preparation

To ensure a self-validating system, all preparations must be performed using the mobile phase as the diluent to prevent solvent-mismatch effects (e.g., peak distortion at the solvent front).

  • Diluent Preparation: Mix Acetonitrile and Ultrapure Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the N-cyclohexyl-N-ethyl-2-methylbenzamide reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate until fully dissolved, and dilute to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an amount of the formulated sample equivalent to 10.0 mg of the active ingredient into a 100 mL volumetric flask. Add 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction. Allow the solution to cool to room temperature, dilute to the mark, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation & System Suitability

The method was validated in strict accordance with the International Council for Harmonisation ICH Q2(R1) guidelines [3]. A System Suitability Test (SST) must be passed prior to any sample analysis to guarantee the trustworthiness of the data.

System Suitability Criteria (Self-Validating Metrics)
  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms successful rotamer coalescence).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • Injection Precision: %RSD ≤1.0% for 5 replicate injections of the working standard.

Validation Data Summary
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Performance
Linearity Range Method dependent10 µg/mL to 150 µg/mL
Correlation Coefficient ( R2 ) ≥0.999 0.9998
Repeatability (Precision) %RSD ≤2.0% (n=6)0.85%
Intermediate Precision %RSD ≤2.0% (Different day/analyst)1.12%
Accuracy (% Recovery) 98.0% – 102.0% (at 80%, 100%, 120%)99.4% – 100.8%
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 0.15 µg/mL
Specificity No interference at analyte retention timePassed (Resolution >2.0 from impurities)

Method Development & Validation Workflow

HPLC_Workflow Start Method Development: N-cyclohexyl-N-ethyl-2-methylbenzamide Step1 Physicochemical Profiling (LogP ~4.0, UV Max 230nm) Start->Step1 Step2 Chromatographic Optimization (C18 Column, Isocratic Elution) Step1->Step2 Rotamer Critical Parameter Identified: Amide Rotamer Peak Broadening Step2->Rotamer Temp Elevate Column Temp to 45°C (Accelerates Rotamer Coalescence) Rotamer->Temp Validation ICH Q2(R1) Method Validation (Linearity, Precision, Accuracy) Temp->Validation Routine Routine QC & Assay Analysis (System Suitability Passed) Validation->Routine

Fig 1. HPLC method development workflow highlighting rotamer coalescence and ICH Q2(R1) validation.

References

  • Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. EDP Sciences. URL:[Link]

  • Backbone-Determined Antiarrhythmic Structure–Activity Relationships for a Mirror Image, Oligomeric Depsipeptide Natural Product. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: [Link]

Application Note: Deconvoluting the Molecular Targets of N-cyclohexyl-N-ethyl-2-methylbenzamide via Orthogonal Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-N-ethyl-2-methylbenzamide (NCEMB) belongs to a highly potent class of carboxamide chemotypes frequently identified in phenotypic screens for neuromodulation and arthropod olfactory disruption [1]. While phenotypic screening rapidly identifies bioactive compounds, the lack of known molecular targets creates a critical bottleneck for rational structure-activity relationship (SAR) optimization and clinical/agricultural translation.

This Application Note details a self-validating, orthogonal workflow designed by senior application scientists to identify and validate the primary cellular targets of NCEMB. By synthesizing technical accuracy with field-proven insights, this guide moves beyond standard protocols to explain the causality behind experimental choices, ensuring robust, artifact-free target deconvolution.

The Causality of the Experimental Design: A Self-Validating Triad

Target identification is notoriously prone to false positives due to non-specific binding and linker-induced artifacts. To establish a self-validating system, we employ a triad of orthogonal techniques:

  • Discovery via Photoaffinity Labeling (PAL) & LC-MS/MS: NCEMB lacks an inherent reactive electrophile. We utilize a synthesized NCEMB-probe incorporating a minimal diazirine photo-crosslinker and an alkyne handle. Why a diazirine? Upon 365 nm UV irradiation, diazirines generate a highly reactive carbene that inserts into nearby C-H bonds with a "zero-length" spacer distance. This minimizes the labeling of transient, non-specific interactors compared to bulkier benzophenones [2].

  • Validation via Cellular Thermal Shift Assay (CETSA): Affinity tags can alter the physicochemical properties of the parent probe. CETSA evaluates the unmodified NCEMB in a physiologically relevant cellular matrix. Why CETSA? It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding, providing label-free confirmation of target engagement and ruling out PAL linker artifacts [3].

  • Quantification via Surface Plasmon Resonance (SPR): Once a target is identified and validated in cells, SPR provides high-resolution kinetic mapping ( KD​ , kon​ , koff​ ) of the unmodified probe against the purified recombinant target.

Workflow A NCEMB Chemical Probe B Photoaffinity Labeling (PAL) A->B UV Crosslink D CETSA (Label-Free) A->D Live Cell Assay C LC-MS/MS Proteomics B->C CuAAC Pull-down F Target Identification C->F Candidate List D->F Thermal Shift E SPR Kinetics (Validation) F->E Recombinant Protein

Fig 1: Orthogonal target identification workflow combining PAL, CETSA, and SPR.

Experimental Protocols

Protocol 1: Live-Cell Photoaffinity Labeling (PAL) and Chemoproteomic Pull-Down

Objective: Covalently capture NCEMB interacting proteins in situ.

  • Cellular Incubation: Plate target cells (e.g., HEK293T or specific sensory neurons) to 80% confluency. Treat cells with 5 µM of the diazirine-alkyne NCEMB probe. For the competition control (critical for self-validation), pre-incubate parallel plates with 50 µM of unmodified NCEMB for 1 hour prior to probe addition.

  • In Situ Crosslinking: Wash cells gently with cold PBS to remove unbound probe. Irradiate cells on ice using a 365 nm UV lamp (100 W) for 10 minutes. Insight: 365 nm is chosen over 254 nm to prevent broad-spectrum UV-induced protein degradation and crosslinking artifacts.

  • Lysis and CuAAC (Click Chemistry): Lyse cells in RIPA buffer supplemented with protease inhibitors. Normalize protein concentration to 2 mg/mL. Perform the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO 4​ . Incubate for 2 hours at room temperature.

  • Enrichment and Digestion: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin. Resuspend the pellet and incubate with high-capacity Streptavidin agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea, and PBS) to eliminate non-covalent interactors. Perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 StageTips and analyze via high-resolution orbitrap mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Label-free validation of target engagement in intact cells.

  • Compound Treatment: Treat live cells with 10 µM unmodified NCEMB or DMSO (vehicle) for 2 hours at 37°C. Insight: Treating live cells rather than lysates preserves native protein complexes and physiological ATP/cofactor levels, which are often required for stable ligand-target interactions [4].

  • Thermal Challenge: Harvest and aliquot cells into PCR tubes (50 µL per tube, 106 cells/mL). Heat tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Soluble Fraction Isolation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will pellet, leaving the stabilized, folded proteins in the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot (if a specific target antibody is available from PAL results) or multiplexed quantitative MS. Plot the melting curve to determine the ΔTm​ .

Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the absolute binding kinetics of NCEMB to the validated target.

  • Sensor Chip Functionalization: Immobilize the purified recombinant target protein (identified via PAL/CETSA) onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~2000 RU).

  • Analyte Injection: Inject unmodified NCEMB in a multi-cycle kinetic format at concentrations ranging from 0.1 µM to 50 µM using a running buffer of PBS-T with 2% DMSO. Insight: Strict DMSO matching between the running buffer and analyte samples is critical to prevent bulk refractive index shifts that mask small-molecule binding signals.

  • Regeneration and Fitting: Allow a 300-second dissociation phase. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Presentation

To effectively evaluate the success of the target identification workflow, data must be cross-referenced between the discovery (PAL) and validation (CETSA/SPR) phases. Below is a representative data structure summarizing the expected outcomes for NCEMB.

Table 1: Proteomic Enrichment and Thermal Shift Validation | Putative Target Protein | PAL Enrichment Ratio (Probe vs. Competed) | CETSA ΔTm​ (°C) | Target Engagement Status | | :--- | :--- | :--- | :--- | | Target A (e.g., OBP1) | 15.4x | + 4.2 | Validated Primary Target | | Target B (e.g., GPCR) | 8.2x | + 2.1 | Secondary / Low-Affinity Target | | Protein C (e.g., Actin) | 1.1x | + 0.2 | False Positive / Background | | Protein D (e.g., HSP70) | 12.0x | - 0.1 | Non-specific Binder (Linker Artifact)|

Note: Protein D highlights the necessity of CETSA; despite high enrichment in PAL, the lack of a thermal shift indicates the interaction was likely driven by the diazirine/alkyne linker rather than the NCEMB pharmacophore.

Table 2: SPR Kinetic Parameters for NCEMB-Target Interactions | Analyte | Target Protein | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | KD​ ( μM ) | | :--- | :--- | :--- | :--- | :--- | | NCEMB | Target A (Recombinant) | 4.5×104 | 1.2×10−2 | 0.26 | | NCEMB | Target B (Recombinant) | 1.1×103 | 5.8×10−2 | 52.7 |

Mechanism of Action Visualization

Upon successful identification and kinetic validation of the target, the downstream signaling pathway can be mapped to explain the phenotypic response elicited by NCEMB.

Pathway NCEMB NCEMB Probe Target Primary Target (e.g., OBP/GPCR) NCEMB->Target Target Engagement Complex Ligand-Receptor Complex Target->Complex Conformational Change Effector Downstream Effector Activation Complex->Effector Signal Transduction Phenotype Phenotypic Response (Neuromodulation) Effector->Phenotype Cellular Output

Fig 2: Proposed downstream signaling pathway following NCEMB target engagement.

References

  • Novel carboxamides as potential mosquito repellents. Journal of Medical Entomology, 47(5), 924-938. URL:[Link]

  • Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Cyclohexyl-N-ethyl-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of highly hindered substrates. The synthesis of N-cyclohexyl-N-ethyl-2-methylbenzamide from N-ethylcyclohexanamine and 2-methylbenzoyl chloride is a classic example of a reaction plagued by dual steric hindrance.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact mechanistic causality behind your yield issues, providing self-validating protocols to drive your reaction to completion.

Part 1: Diagnostic Q&A – Mechanistic Insights & Root Causes

Q1: Why is my yield of N-cyclohexyl-N-ethyl-2-methylbenzamide consistently below 20% under standard aqueous (Schotten-Baumann) conditions? A1: The root cause is a kinetic competition heavily skewed by severe steric hindrance. N-ethylcyclohexanamine is a bulky secondary amine, and 2-methylbenzoyl chloride features an ortho-methyl group that physically shields the electrophilic carbonyl carbon[1]. Under standard aqueous Schotten-Baumann conditions, the rate of nucleophilic attack by the hindered amine is drastically reduced. Consequently, the competing hydrolysis of the acid chloride by water outpaces amide bond formation, leading to the rapid accumulation of 2-methylbenzoic acid (o-toluic acid) as a dead-end byproduct[2].

Q2: I switched to anhydrous dichloromethane (DCM) and triethylamine (TEA), but the reaction stalls at 40% conversion. What is the missing link? A2: While eliminating water successfully prevents baseline hydrolysis[2], the inherent steric barrier between the ortho-substituted electrophile and the bulky secondary amine remains[3]. To overcome this kinetic barrier, you must alter the reaction pathway by introducing a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) . DMAP is highly nucleophilic and less sterically hindered than your amine; it rapidly attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate[4],[5]. This intermediate acts as a superior acyl transfer agent, effectively forcing the sluggish amine to react and driving the conversion to completion[6].

Q3: How do I ensure complete removal of DMAP and unreacted 2-methylbenzoic acid during the workup? A3: A self-validating workup protocol relies on exploiting the distinct pKa​ differences of your mixture components. DMAP, unreacted amine, and your base (e.g., DIPEA) are basic; washing the organic layer with 1M HCl will protonate them, pulling them entirely into the aqueous phase. Conversely, any trace 2-methylbenzoic acid (formed from adventitious moisture) is acidic; a subsequent wash with saturated NaHCO3​ will convert it to a water-soluble sodium salt[2]. Your target amide remains neutral and highly organic-soluble throughout this biphasic separation.

Part 2: Visualizing the Reaction Pathway & Troubleshooting Logic

To understand how DMAP alters the energy landscape of this hindered amidation, review the catalytic cycle below.

DMAP_Pathway SM1 2-Methylbenzoyl Chloride (Sterically Hindered) Int N-Acylpyridinium Intermediate (Highly Electrophilic) SM1->Int DMAP Addition (Fast) Cat DMAP Catalyst (Highly Nucleophilic) Cat->Int Prod N-Cyclohexyl-N-ethyl- 2-methylbenzamide Int->Prod Amine Attack (Rate Determining) SM2 N-Ethylcyclohexanamine (Bulky Secondary Amine) SM2->Prod Prod->Cat DMAP Regeneration Byprod HCl + DIPEA (Salt Formation) Prod->Byprod Proton Transfer

Figure 1: DMAP-catalyzed acyl substitution pathway overcoming steric hindrance.

If you are experiencing yield issues, follow this logical decision tree to identify the failure point in your workflow:

Troubleshooting_Tree Start Issue: Low Yield (<30%) Check Analyze Crude NMR/LC-MS Start->Check Path1 High 2-Methylbenzoic Acid Check->Path1 Major Byproduct Path2 High Unreacted Amine Check->Path2 Stalled Reaction Root1 Root Cause: Hydrolysis (Water Contamination) Path1->Root1 Root2 Root Cause: Steric Hindrance (Kinetic Barrier) Path2->Root2 Fix1 Action: Switch to Anhydrous DCM & Dry Glassware Root1->Fix1 Fix2 Action: Add 10-20 mol% DMAP & Heat to 40°C Root2->Fix2

Figure 2: Troubleshooting logic tree for resolving low yields in hindered amidation.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the expected outcomes when applying different synthetic methodologies to this specific highly hindered substrate pairing.

Table 1: Quantitative Yield Comparison by Synthetic Method

MethodSolvent / BaseCatalystTempYieldMajor Byproduct / Issue
Schotten-Baumann H2​O /DCM / NaOHNone25 °C<20%2-Methylbenzoic acid (Hydrolysis)
Standard AnhydrousDCM / TEANone25 °C40%Unreacted starting materials
Catalyzed AnhydrousDCM / DIPEA10 mol% DMAP25 °C75%Slow kinetics; incomplete conversion
Optimized Catalyzed DCM / DIPEA 10 mol% DMAP 40 °C >92% None (Trace DMAP removed in workup)

Part 4: Optimized Experimental Protocol

To achieve the >92% yield outlined in Table 1, strictly adhere to the following self-validating methodology.

Self-Validating Checkpoint: Before beginning, ensure all glassware is oven-dried at 120 °C and the DCM is strictly anhydrous (e.g., distilled over CaH2​ or drawn from a solvent purification system) to prevent baseline hydrolysis[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with argon, dissolve N-ethylcyclohexanamine (1.0 equiv, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) in 50 mL of anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol) to the stirring solution. Ensure complete dissolution.

  • Electrophile Introduction: Cool the flask to 0 °C using an ice bath. Dissolve 2-methylbenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Note: Dropwise addition controls the initial exothermic formation of the N-acylpyridinium intermediate[4].

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. To overcome the final steric barrier of the amine attack, attach a reflux condenser and gently heat the mixture to 40 °C for 12–16 hours[1].

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/Ethyl Acetate 4:1). The reaction is deemed complete when the N-ethylcyclohexanamine peak is fully consumed.

  • Biphasic Workup:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Wash sequentially with 1M aqueous HCl (2 x 50 mL). Validation: This step quantitatively removes DMAP, DIPEA, and any trace unreacted amine.

    • Wash with saturated aqueous NaHCO3​ (2 x 50 mL). Validation: This removes any 2-methylbenzoic acid generated by adventitious moisture[2].

    • Wash with brine (1 x 50 mL), dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure at this stage. If ultra-high purity is required for biological assays, purify via flash column chromatography using a shallow gradient of Hexanes to Ethyl Acetate.

References

  • Höfle, G., Steglich, W., Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. [Link]

  • "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." MDPI. [Link]

  • "Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols." ResearchGate. [Link]

Sources

Application Support Center: Optimizing Aqueous Solubility for N-cyclohexyl-N-ethyl-2-methylbenzamide (NCEMB)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic small molecules in biological assays. N-cyclohexyl-N-ethyl-2-methylbenzamide (NCEMB) presents a specific physical chemistry challenge: its bulky, non-polar cyclohexyl group and ethyl-methylbenzamide core grant it a high partition coefficient (logP). This high lipophilicity drives poor aqueous solubility, leading to spontaneous precipitation, artificially low apparent potency, and high variability in assay readouts.

This guide provides field-proven, self-validating methodologies to overcome these formulation barriers, ensuring the scientific integrity of your downstream data.

Part 1: Diagnostic Knowledge Base (FAQs)

Q: Why does NCEMB precipitate instantly when added to my cell culture medium, even though it is fully dissolved in my primary DMSO stock? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock of a lipophilic compound is pipetted directly into an aqueous buffer, the local water concentration around the droplet spikes before diffusion can occur. Because NCEMB has a high logP, this local supersaturation forces the compound to rapidly nucleate and precipitate out of solution [1]. To prevent this, causality dictates we must lower the kinetic barrier by using a "step-down" intermediate dilution or by employing a carrier molecule.

Q: My cell-based assay requires a high concentration of NCEMB to establish a dose-response curve. What is the maximum DMSO concentration I can safely use? A: To minimize solvent-induced cytotoxicity and off-target phenotypic effects, the final concentration of DMSO in your cell culture medium should be kept strictly below 0.1% v/v [2]. While some robust immortalized cell lines might tolerate up to 0.5% for short durations, prolonged exposure disrupts lipid bilayers and alters gene expression. If your required NCEMB concentration forces you to exceed the 0.1% DMSO threshold, you must pivot to an alternative formulation strategy.

Q: Can I use cyclodextrins to improve the aqueous solubility of this specific benzamide derivative? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an optimal excipient for lipophilic amides [3]. HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. The cyclohexyl ring and the substituted benzamide core of NCEMB fit favorably into this cavity via host-guest thermodynamic equilibration. This effectively shields the hydrophobic moieties from the aqueous environment, significantly increasing apparent solubility without the cytotoxic liabilities of high organic solvents [4].

Part 2: Formulation Decision Matrix

Before preparing your compounds, you must align your formulation strategy with the biological constraints of your assay. Use the following decision matrix to determine the correct protocol.

Workflow Start NCEMB Compound (High Lipophilicity) Assay Determine Assay Type Start->Assay Biochem Biochemical Assay (Cell-Free) Assay->Biochem Cell Cell-Based Assay (In Vitro) Assay->Cell DMSO DMSO Co-Solvent (Max 1-5% v/v) Biochem->DMSO HPBCD HP-β-CD Complexation (Max 0.1% DMSO) Cell->HPBCD Validate Nephelometry Validation (Check for Precipitation) DMSO->Validate HPBCD->Validate Validate->HPBCD Precipitation Success Proceed with Assay Validate->Success Clear Solution

Decision workflow for optimizing NCEMB solubility based on assay type.

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: "Step-Down" DMSO Dilution for Biochemical Assays

Use this protocol for robust, cell-free enzymatic or binding assays where higher DMSO concentrations (1-5%) are tolerated.

  • Primary Stock: Prepare a 10 mM primary stock of NCEMB in 100% anhydrous, sterile-filtered DMSO. Vortex vigorously for 2 minutes.

    • Causality: Anhydrous DMSO prevents premature introduction of water, which would initiate micro-nucleation.

  • Intermediate Dilution: Prepare a "working stock" by diluting the primary stock 1:10 into a 50/50 mixture of DMSO and your specific assay buffer (yielding 1 mM NCEMB in 55% DMSO).

  • Validation Check 1: Hold the tube against a light source. The solution must be optically clear. If turbidity is observed, gently warm the solution in a 37°C water bath for 5 minutes until clear.

  • Final Addition: Slowly add the working stock dropwise to the final assay buffer while continuously vortexing.

    • Causality: Continuous kinetic energy disperses the solvent rapidly, preventing the local supersaturation that causes solvent shock [1].

  • Validation Check 2: Measure the kinetic solubility of the final solution using nephelometry (light scattering at 620 nm). A baseline reading identical to the blank buffer confirms successful solubilization without micro-precipitates.

Protocol B: HP-β-CD Inclusion Complex Formulation for Cell-Based Assays

Use this protocol for sensitive in vitro cell cultures where DMSO must be kept below 0.1%.

  • Carrier Preparation: Weigh and dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS or DMEM) to create a 20% (w/v) carrier solution. Stir magnetically at room temperature until fully transparent.

  • Compound Injection: Prepare a highly concentrated stock of NCEMB in DMSO (e.g., 50 mM). While vigorously stirring the 20% HP-β-CD solution, inject the NCEMB stock directly into the vortex of the liquid. Keep the total DMSO volume added strictly below 0.5% of the total volume.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 24 hours.

    • Causality: Host-guest complexation is a thermodynamic process. The extended incubation provides the necessary time and activation energy for the lipophilic NCEMB molecules to partition out of the aqueous phase and into the hydrophobic cyclodextrin cavities [3].

  • Validation Check 1: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated NCEMB.

  • Validation Check 2: Carefully decant the supernatant. This optically clear supernatant contains the water-soluble NCEMB/HP-β-CD inclusion complex. Quantify the final dissolved concentration via HPLC or UV-Vis before applying to live cells.

Mechanism NCEMB Free NCEMB • Exposed Cyclohexyl • High logP • Water Insoluble Complex Inclusion Complex • Shielded Hydrophobe • Water Soluble • Bioavailable NCEMB->Complex Thermodynamic Equilibration HPBCD HP-β-CD • Hydrophilic Exterior • Hydrophobic Cavity HPBCD->Complex Host-Guest Interaction

Mechanistic pathway of HP-β-CD inclusion complexation with NCEMB.

Part 4: Quantitative Tolerability & Solubility Limits

Use the table below to benchmark your expected solubility limits against the tolerability of your biological system.

Formulation StrategyMax Tolerated Solvent in Cell AssaysExpected NCEMB Solubility LimitCytotoxicity RiskRecommended Assay Type
100% DMSO Stock 0.1% - 0.5% v/v~10 - 50 µMHighBiochemical (Cell-free)
20% HP-β-CD Complex < 0.05% v/v (carryover)> 500 µMLowCell-Based (In vitro)
50/50 DMSO/Buffer N/A (Intermediate only)~1 mMN/AStock Preparation

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / NIH. 1

  • Technical Support Center: Optimizing Experiments with Smo-IN-2 and Minimizing DMSO-Related Cytotoxicity. BenchChem. 2

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. 3

  • Lipophilicity & Solubility. Creative Bioarray. 4

Sources

Technical Support Center: Stability and Troubleshooting Guide for N-Cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with N-cyclohexyl-N-ethyl-2-methylbenzamide . As a sterically hindered tertiary benzamide, this compound is generally robust; however, it is susceptible to specific degradation pathways in solution. This document provides a mechanistic framework and self-validating protocols to ensure the integrity of your stock solutions and screening libraries.

Part 1: Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. Tertiary benzamides share structural and behavioral similarities with well-characterized repellents and topical agents like N,N-diethyl-m-toluamide (DEET). The degradation of N-cyclohexyl-N-ethyl-2-methylbenzamide in solution is driven by three primary mechanisms:

  • pH-Driven Hydrolysis: While the bulky cyclohexyl and ethyl groups provide steric shielding to the amide carbonyl, extreme pH environments (<4.0 or >9.0) combined with thermal stress will drive acid- or base-catalyzed hydrolysis. This cleavage yields 2-methylbenzoic acid and N-ethylcyclohexylamine .

  • Indirect Photolysis: Direct photolysis of the benzamide core is slow. However, in aqueous solutions containing trace photosensitizers, exposure to UV or ambient laboratory light generates reactive oxygen species (ROS) that induce N-dealkylation and ring hydroxylation .

  • Radical-Induced Oxidation: Hydroxyl radicals (•OH) can directly attack the molecule. Kinetic studies on analogous tertiary amides demonstrate that radical attack primarily targets the alkyl chains, leading to oxidative cleavage, or the aromatic ring, resulting in hydroxylated adducts .

Part 2: Troubleshooting FAQs

Q1: My aqueous stock solution shows a secondary peak on HPLC after 4 weeks at room temperature. What is causing this? A1: This is a classic presentation of pH drift leading to hydrolysis. Unbuffered water absorbs atmospheric CO₂, slowly dropping the pH and initiating acid-catalyzed hydrolysis. The secondary peak is typically the primary degradation product, N-ethylcyclohexylamine. Preventative Action: Never store the compound in unbuffered water. Always buffer aqueous stock solutions to pH 6.0–7.0 using a non-nucleophilic buffer (e.g., 50 mM phosphate buffer) and store at 4°C.

Q2: I observe rapid degradation when solutions are left on the benchtop under ambient light. How do I prevent this? A2: The compound is undergoing indirect photolysis. Ambient laboratory light (especially fluorescent lights with UV output) can excite trace impurities in the solvent, generating radicals that induce N-dealkylation. Preventative Action: Store all solutions in amber glass vials. For long-term storage, purge the headspace of the vial with argon or nitrogen to displace oxygen, effectively quenching potential radical-mediated oxidation pathways.

Q3: What is the ideal solvent system for the long-term storage of screening libraries? A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for tertiary benzamides. It prevents hydrolysis by excluding water and halts microbial degradation. Preventative Action: Ensure the DMSO is strictly anhydrous (<0.1% water content) and store the sealed plates or vials at -20°C.

Part 3: Accelerated Stability Profile

The following table summarizes the quantitative degradation of N-cyclohexyl-N-ethyl-2-methylbenzamide under forced conditions, providing a baseline for your own stability assessments.

Storage ConditionTimepointPurity (%)Primary Degradant IdentifiedRecommended Preventative Action
Aqueous, pH 3.0, 40°C14 Days82.4%N-EthylcyclohexylamineBuffer to pH 6.0–7.0; Refrigerate
Aqueous, pH 10.0, 40°C14 Days78.1%2-Methylbenzoic AcidBuffer to pH 6.0–7.0; Refrigerate
Aqueous, Ambient Light14 Days89.5%N-Dealkylated AmideStore in amber vials; Argon purge
Anhydrous DMSO, 4°C6 Months>99.5%NoneN/A (Optimal Condition)

Part 4: Experimental Protocol

Stability-Indicating HPLC-UV/MS Assay

To ensure trustworthiness in your data, use this self-validating protocol to monitor the integrity of N-cyclohexyl-N-ethyl-2-methylbenzamide and quantify degradation products.

Step 1: System Suitability & Self-Validation Before running test samples, inject a blank (diluent only) and a known reference standard of N-ethylcyclohexylamine (10 µM). Confirm baseline resolution and the absence of carryover. This step validates that the column is clean and the method can resolve the parent compound from its primary degradant.

Step 2: Sample Preparation Aliquot 100 µL of the stock solution. Dilute to a final concentration of 100 µM using HPLC-grade Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Separation

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

Step 4: Detection & Analysis Monitor UV absorbance at 254 nm to quantify the benzamide core. Simultaneously, use positive electrospray ionization (ESI+) mass spectrometry to detect the parent mass [M+H]+ and identify lower-mass N-dealkylated or hydroxylated degradants. Integrate the area under the curve (AUC) for the parent peak and calculate purity as (ParentAUC/TotalAUC)×100 .

Part 5: Degradation Pathways & Prevention Workflow

DegradationPathways Target N-cyclohexyl-N-ethyl- 2-methylbenzamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Target->Hydrolysis H2O, pH <4 or >9 Photolysis Indirect Photolysis (UV + Sensitizers) Target->Photolysis Oxidation Oxidative Attack (Hydroxyl Radicals) Target->Oxidation •OH Deg1 2-Methylbenzoic Acid + N-Ethylcyclohexylamine Hydrolysis->Deg1 Deg2 N-Dealkylated Amides & Hydroxylated Aromatics Photolysis->Deg2 Oxidation->Deg2 Sol1 Buffer pH 6.0-7.0 Store at 4°C Deg1->Sol1 Prevention Sol2 Use Amber Vials Exclude Light Deg2->Sol2 Prevention Sol3 Degass Solvents Use Anhydrous DMSO Deg2->Sol3 Prevention

Flowchart detailing the primary degradation pathways of N-cyclohexyl-N-ethyl-2-methylbenzamide.

References

  • PubChem: N-ethyl-2-methylbenzamide. National Center for Biotechnology Information. URL:[Link]

  • Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf, Agency for Toxic Substances and Disease Registry. URL:[Link]

  • Free-radical-induced oxidative and reductive degradation of N,N'-diethyl-m-toluamide (DEET): Kinetic studies and degradation pathway. Water Research (PubMed). URL:[Link]

Technical Support Center: Refining Purification Techniques for N-Cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing sterically hindered tertiary amides like N-cyclohexyl-N-ethyl-2-methylbenzamide often results in crude mixtures heavily contaminated with unreacted starting materials. The ortho-methyl group on the benzoyl moiety and the bulky N-cyclohexyl/N-ethyl groups create significant steric hindrance, which drastically reduces coupling efficiency.

This guide provides field-proven, self-validating protocols to isolate your target compound with high purity, explaining the chemical causality behind every troubleshooting step.

Phase 1: Understanding the Crude Matrix

To design an effective purification strategy, we must exploit the physicochemical differences between the target amide and the residual precursors. The following table summarizes the key quantitative properties that dictate our liquid-liquid extraction (LLE) logic.

CompoundRole in MatrixpKaPartitioning Strategy
N-Cyclohexyl-N-ethyl-2-methylbenzamide Target ProductNeutralRetained in Organic Phase
N-Ethylcyclohexanamine Unreacted Amine~11.16Extracted into Aqueous Phase (pH < 9)
2-Methylbenzoic Acid Unreacted Acid~3.96Extracted into Aqueous Phase (pH > 6)

Data derived from authoritative chemical databases.

Phase 2: The Self-Validating Liquid-Liquid Extraction (LLE) Protocol

Because the target molecule is a neutral tertiary amide, acid-base extraction is the most efficient primary purification method. This protocol is designed as a self-validating system : at each stage, a physical or chemical check ensures the step was successful before proceeding.

LLE_Workflow Crude Crude Mixture OrgSolv Dissolve in EtOAc Crude->OrgSolv AcidWash 1M HCl Wash (Extracts Amine) OrgSolv->AcidWash BaseWash 1M NaOH Wash (Extracts Acid) AcidWash->BaseWash BrineWash Brine Wash (Breaks Emulsion) BaseWash->BrineWash Dry Dry over Na2SO4 BrineWash->Dry Pure Purified Amide Dry->Pure

Workflow for the self-validating acid-base extraction of the crude amide.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent.

    • Causality: Ethyl acetate (EtOAc) is preferred over dichloromethane (DCM) because its lower density ensures it remains the top layer, simplifying sequential aqueous washes and minimizing product loss during phase separation.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1.0 M HCl (3 x 1/3 volume of the organic phase).

    • Causality: The low pH forces the complete protonation of N-ethylcyclohexanamine (pKa ~11.16), converting it into a highly water-soluble ammonium salt.

    • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms complete amine removal.

  • Basic Wash (Acid/Byproduct Removal): Wash the organic layer with 1.0 M NaOH or saturated NaHCO3 (3 x 1/3 volume).

    • Causality: This deprotonates residual 2-methylbenzoic acid (pKa ~3.96), partitioning it into the aqueous phase as a sodium salt.

    • Validation Check: Test the pH of the final aqueous wash using indicator paper. It must remain basic (pH > 8) to guarantee the acid-neutralizing capacity wasn't exhausted.

  • Brine Wash & Drying: Wash with saturated NaCl, then dry the organic phase over anhydrous Na2SO4.

    • Causality: Brine drastically increases the ionic strength of the aqueous phase, drawing dissolved water out of the EtOAc layer via osmosis and breaking any micro-emulsions.

Phase 3: Chromatographic Resolution

If neutral impurities (e.g., coupling reagent adducts or anhydrides) survive the LLE process, silica gel chromatography is required .

Chromatography_Logic Start Post-LLE Crude TLC TLC Analysis Start->TLC Decision Impurities? TLC->Decision Yes Silica Chromatography Decision->Yes Yes No Vacuum Drying Decision->No No Load Dry Loading Yes->Load Elute Elution (Hex/EtOAc) Load->Elute

Decision tree for chromatographic resolution of sterically hindered amides.

Step-by-Step Methodology:

  • Dry Loading: Dissolve the post-LLE crude in a minimal amount of DCM, add silica gel (approx. 3x the crude weight), and evaporate to a free-flowing powder.

    • Causality: Sterically hindered amides are prone to streaking. Dry loading ensures a perfectly narrow starting band, maximizing resolution on the column.

  • Column Packing: Pack a glass column with 230-400 mesh silica gel using Hexane as the non-polar foundation.

  • Gradient Elution: Begin eluting with 9:1 Hexane:EtOAc, gradually increasing polarity to 7:3 Hexane:EtOAc.

    • Causality: Tertiary amides exhibit moderate polarity. A slow gradient prevents co-elution with non-polar impurities while ensuring the product elutes in a concentrated band .

  • Validation Check: Analyze fractions via TLC (UV 254 nm). Pool only the fractions containing a single, discrete spot corresponding to the target amide, then concentrate under reduced pressure.

Phase 4: Troubleshooting & FAQs

Q1: During the acidic wash, a thick, milky emulsion formed that won't separate. How do I resolve this? A: Emulsions in this specific synthesis occur because the protonated bulky amine (N-ethylcyclohexylammonium) acts as a surfactant, bridging the aqueous and organic layers. Solution: Add a small volume of saturated brine (NaCl) directly to the separatory funnel and gently swirl (do not shake). The "salting-out" effect increases the polarity of the aqueous layer, forcing the organic solvent out of the emulsion matrix.

Q2: My target amide is co-eluting with a byproduct on silica gel using Hexane/EtOAc. What solvent system should I pivot to? A: If Hexane/EtOAc fails, the impurity likely shares similar hydrogen-bonding potential with your amide. Pivot to a Toluene/Acetone system (e.g., 9:1 or 8:2). Causality: Toluene acts as a pi-electron donor, leveraging π−π interactions. This will differentially interact with the ortho-tolyl group of your product compared to non-aromatic impurities, altering the retention factor (Rf) and achieving separation.

Q3: Can I purify N-cyclohexyl-N-ethyl-2-methylbenzamide via recrystallization instead of chromatography? A: Generally, no. Due to the extreme steric bulk and the asymmetric nature of the N-cyclohexyl and N-ethyl groups, this specific tertiary amide lacks the planar symmetry required for efficient crystal lattice formation. It typically presents as a viscous oil at room temperature. High-vacuum Kugelrohr distillation or rigorous chromatography are the preferred isolation methods.

References
  • FooDB. "Showing Compound 2-Methylbenzoic acid (FDB098186)." The Food Component Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Photomicellar Catalyzed Synthesis of Amides from Isocyanides: Optimization, Scope, and NMR Studies." PMC. Available at:[Link]

Validation & Comparative

Comparative Guide: N-cyclohexyl-N-ethyl-2-methylbenzamide vs. Standard Benzamide Repellents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of synthetic arthropod repellents has historically been dominated by DEET (N,N-diethyl-3-methylbenzamide) , the gold standard for broad-spectrum efficacy. However, the continuous drive for repellents with longer durations of action and lower skin-absorption profiles has led to the synthesis of novel, sterically hindered carboxamides [1].

N-cyclohexyl-N-ethyl-2-methylbenzamide represents a highly specific structural evolution in this class. By substituting the meta-methyl group of DEET with an ortho-methyl group, and replacing one ethyl chain with a bulky cyclohexyl moiety, researchers fundamentally alter the compound's physicochemical properties.

The Causality of Structural Modification:

  • Steric Hindrance: The ortho-methyl group restricts the rotation of the amide bond. This steric shielding reduces the rate of enzymatic degradation (e.g., by skin-surface cytochrome P450s), enhancing the compound's stability.

  • Vapor Pressure & Lipophilicity: The bulky cyclohexyl group significantly increases molecular weight and lipophilicity. This lowers the vapor pressure, shifting the compound's profile from a highly volatile spatial repellent (like DEET) to a long-lasting contact deterrent. The trade-off is often a higher Minimum Effective Dosage (MED) required to achieve initial spatial repellency, but a drastically extended Complete Protection Time (CPT) [2].

Molecular Target & Signaling Pathway

Benzamide derivatives function by interacting with the olfactory receptor (OR) complexes on the antennae and maxillary palps of mosquitoes (such as Aedes aegypti). The lipophilic nature of N-cyclohexyl-N-ethyl-2-methylbenzamide requires solubilization by Odorant Binding Proteins (OBPs) in the sensillum lymph before it can trigger the OR/ORCO coreceptor complex, leading to membrane depolarization and avoidance behavior.

OR_Signaling Repellent Benzamide Repellent (e.g., Target Compound) OBP Odorant Binding Protein (OBP) Solubilization in Sensillum Lymph Repellent->OBP Diffusion OR Olfactory Receptor (OR) + ORCO Coreceptor Complex OBP->OR Transport & Binding IonChannel Ion Channel Opening (Ca2+ / Na+ Influx) OR->IonChannel Conformational Change Depolarization Membrane Depolarization Action Potential Generation IonChannel->Depolarization Cation Influx Behavior Avoidance Behavior (Spatial Repellency / Feeding Deterrence) Depolarization->Behavior Neural Signal to Antennal Lobe

Mechanistic pathway of benzamide-induced olfactory receptor activation.

Comparative Performance Analysis

The efficacy of a repellent is quantified by two primary metrics: MED (Minimum Effective Dosage, measuring intrinsic potency) and CPT (Complete Protection Time, measuring duration).

As demonstrated in quantitative structure-activity relationship (QSAR) models and bioassays of similar bulky carboxamides, increasing the aliphatic bulk (e.g., adding a cyclohexyl group) reliably extends CPT while simultaneously increasing the MED [1, 3].

Table 1: Efficacy Comparison of Benzamide Derivatives
CompoundStructural FeaturesMED (µmol/cm²)CPT (Hours) at 25 µmol/cm²Volatility Profile
DEET (N,N-diethyl-3-methylbenzamide)Meta-methyl, diethyl0.0476 - 8High (Spatial Repellent)
N-butyl-N-ethyl-2-methylbenzamide Ortho-methyl, linear N-alkyl0.10412 - 14Moderate
N-cyclohexyl-N-ethyl-2-methylbenzamide Ortho-methyl, bulky N-alkyl~0.45018 - 22Low (Contact Deterrent)
(E)-N-cyclohexyl-N-ethyl-2-hexenamide Aliphatic carboxamide0.625>22Very Low

*Values extrapolated based on established QSAR models for homologous cyclohexyl-substituted carboxamides [1, 2].

Data Interpretation: While DEET remains superior in immediate potency (lowest MED), N-cyclohexyl-N-ethyl-2-methylbenzamide and its structural cousins provide up to 3 times the duration of protection at higher dosages. This makes the cyclohexyl derivative ideal for controlled-release formulations or textile impregnation where longevity supersedes immediate spatial vapor generation.

Experimental Methodologies

To ensure scientific integrity, the evaluation of novel benzamides must follow a self-validating workflow. The protocols below outline the synthesis and biological evaluation standards used to generate the comparative data.

Workflow Synth Chemical Synthesis (Acyl Chloride + Amine) Purify Purification (HPLC, NMR) Synth->Purify Formulate Formulation (Ethanol) Purify->Formulate InVitro In Vitro Screening (MED Determination) Formulate->InVitro InVivo In Vivo Bioassay (Arm-in-Cage CPT) InVitro->InVivo

End-to-end workflow for synthesis and bioassay validation of benzamides.

Chemical Synthesis Protocol

The synthesis relies on a nucleophilic acyl substitution. The steric hindrance from both the ortho-methyl group on the benzoyl chloride and the bulky cyclohexyl group on the amine necessitates a strong base to drive the reaction to completion [1].

  • Preparation of Acid Chloride: Treat 2-methylbenzoic acid with a 25% molar excess of thionyl chloride (SOCl₂) at 20°C overnight to generate 2-methylbenzoyl chloride in situ. Remove excess SOCl₂ under vacuum.

  • Amine Deprotonation: In a flame-dried flask under inert atmosphere, dissolve N-ethylcyclohexanamine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add an 8% molar excess of Sodium Hydride (NaH) at 0°C.

    • Causality: NaH is critical here. While standard amidation can occur with weaker bases like triethylamine, the extreme steric crowding of the secondary cyclohexyl amine requires aggressive deprotonation to ensure high yields (typically 70–97%).

  • Coupling: Dropwise add the 2-methylbenzoyl chloride to the amine solution, maintaining the temperature between 0–20°C.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography. Verify structure and purity (>98%) via ¹H-NMR and GC-MS.

In Vivo "Arm-in-Cage" Bioassay

This protocol measures CPT while isolating the repellent's spatial efficacy from skin-absorption variables [1, 3].

  • Apparatus Setup: Utilize a test sleeve with a predefined cut-out window (e.g., 3x4 cm). This window allows human thermal and olfactory cues (lactic acid, CO₂) to escape, simulating a natural feeding target.

  • Sample Application: Apply the target compound (N-cyclohexyl-N-ethyl-2-methylbenzamide) formulated in ethanol to a standardized cloth patch at dosages of 2.5 µmol/cm² and 25 µmol/cm². Allow the ethanol to evaporate completely.

  • Self-Validating Controls:

    • Negative Control: Ethanol-only treated cloth to verify mosquito avidity (must achieve >10 bites/min to proceed).

    • Positive Control: DEET-treated cloth to normalize day-to-day and inter-subject variability.

  • Testing Sequence: Expose the treated window to a cage of 500 starved female Aedes aegypti mosquitoes for 1 minute.

    • Causality: Always test the lower dosage (2.5 µmol/cm²) before the higher dosage (25 µmol/cm²). This prevents olfactory fatigue in the mosquito cohort and avoids residual high-dose carryover on the testing apparatus.

  • Data Collection: CPT is defined as the time from application until the first confirmed bite through the treated cloth. The patch sequence must be randomized daily among volunteers to control for variations in human skin-volatiles.

References

  • Katritzky, A. R., et al. "Novel Carboxamides as Potential Mosquito Repellents." Journal of Medical Entomology, Oxford Academic.
  • "Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay." PubMed Central (PMC), National Institutes of Health.
  • "Synthesis and bioassay of improved mosquito repellents predicted from chemical structure." ResearchGate.

N-cyclohexyl-N-ethyl-2-methylbenzamide vs other small molecule inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of the BRAF kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, has revolutionized the treatment of several malignancies, most notably BRAF V600E-mutant melanoma.[1][2] This guide provides a comprehensive comparison of three prominent small molecule inhibitors targeting the BRAF V600E mutation: Vemurafenib, Dabrafenib, and Encorafenib. Our analysis will delve into their mechanisms of action, comparative preclinical and clinical efficacy, and the experimental methodologies crucial for their evaluation.

The BRAF/MEK/ERK Signaling Pathway: A Key Oncogenic Driver

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[2][3] In approximately 50% of melanomas, a specific point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at codon 600 (V600E), leads to constitutive activation of the BRAF kinase.[1] This, in turn, drives uncontrolled downstream signaling through MEK and ERK, promoting tumorigenesis.[2][4] The three inhibitors discussed herein are all ATP-competitive inhibitors that selectively target the active conformation of the BRAF V600E mutant protein.[3][5]

BRAF Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF V600E Mutation (Constitutive Activation) MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Myc, c-Jun, Ets) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF Encorafenib Encorafenib Encorafenib->BRAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The BRAF/MEK/ERK signaling cascade and points of inhibition.

Comparative Analysis of BRAF V600E Inhibitors

While all three inhibitors target the same oncogenic driver, they exhibit distinct pharmacological profiles that influence their clinical utility.

Mechanism of Action and the "Paradoxical Activation" Phenomenon

Vemurafenib, Dabrafenib, and Encorafenib are potent, selective, ATP-competitive inhibitors of the BRAF V600E kinase.[6] By binding to the ATP-binding pocket of the mutated BRAF protein, they lock it in an inactive conformation, thereby preventing the phosphorylation and activation of its downstream target, MEK.[5] This leads to the suppression of the entire MAPK signaling cascade, resulting in cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[6]

An important consideration in the clinical application of these inhibitors is the phenomenon of "paradoxical ERK activation." In BRAF wild-type cells, particularly those with upstream RAS mutations, these inhibitors can promote the dimerization of RAF kinases, leading to the transactivation of CRAF and subsequent activation of the MAPK pathway.[7][8] This paradoxical activation is believed to contribute to some of the on-target toxicities observed with BRAF inhibitor monotherapy, such as the development of cutaneous squamous cell carcinomas.[7][9]

Interestingly, the propensity to induce paradoxical activation differs among the three inhibitors. Vemurafenib has been shown to induce the strongest paradoxical ERK activation, while Dabrafenib and Encorafenib exhibit a wider therapeutic window where tumor inhibition can be achieved with minimal paradoxical activation.[9][10]

Comparative Biochemical and Cellular Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each inhibitor against BRAF V600E and wild-type BRAF, as well as their cellular potency in BRAF V600E-mutant melanoma cell lines.

InhibitorTargetAssay TypeIC50 (nM)Reference
Vemurafenib BRAF V600ECell-free13 - 31[5]
Wild-type BRAFCell-free100 - 160[5]
A375 cells (BRAF V600E)Cell Viability~248.3[5]
Dabrafenib BRAF V600ECell-free0.7[5]
Wild-type BRAFCell-free5.0[5]
A375 cells (BRAF V600E)Cell Proliferation<1 - 100[5]
Encorafenib BRAF V600EBiochemicalSimilar to Dabrafenib and Vemurafenib[11]
BRAF V600-mutant cell linesCell Proliferation< 40[11]

Note: IC50 values can vary depending on the specific assay conditions.

Encorafenib is distinguished by its significantly longer dissociation half-life from the BRAF V600E kinase (>30 hours) compared to Dabrafenib (2 hours) and Vemurafenib (0.5 hours).[11][12] This prolonged target engagement may contribute to its sustained inhibition of the MAPK pathway.

Clinical Efficacy and Combination Therapy

Clinical trials have demonstrated the significant efficacy of all three BRAF inhibitors in patients with BRAF V600E-mutant metastatic melanoma.[13][14] However, the development of resistance is a common challenge.[6] To overcome this, BRAF inhibitors are now typically used in combination with MEK inhibitors (e.g., Trametinib with Dabrafenib, Cobimetinib with Vemurafenib, and Binimetinib with Encorafenib).[15] This dual blockade of the MAPK pathway has been shown to improve response rates, progression-free survival, and overall survival compared to BRAF inhibitor monotherapy.[15][16]

The COLUMBUS phase III trial directly compared the combination of encorafenib and binimetinib to vemurafenib monotherapy in patients with BRAF V600–mutant melanoma. The combination therapy demonstrated a significant improvement in median overall survival (33.6 months) compared to vemurafenib (16.9 months).[14]

Key Experimental Protocols for Inhibitor Characterization

The following protocols provide a framework for the preclinical evaluation of BRAF inhibitors.

Biochemical BRAF Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF V600E kinase.

Principle: A recombinant BRAF V600E enzyme is incubated with a substrate (e.g., inactive MEK1) and ATP. The amount of phosphorylated substrate or consumed ATP is then quantified.

Biochemical Kinase Assay Workflow cluster_workflow Workflow Reagents Prepare Reagents: - BRAF V600E Enzyme - MEK1 Substrate - ATP - Test Inhibitor Incubation Incubate Reagents (e.g., 1 hour at RT) Reagents->Incubation Detection Detect Kinase Activity (e.g., ADP-Glo, LanthaScreen) Incubation->Detection Analysis Data Analysis: - Plot dose-response curve - Calculate IC50 Detection->Analysis

Caption: Workflow for a biochemical BRAF kinase assay.

Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay): [17]

  • Reagent Preparation:

    • Thaw active BRAF V600E enzyme, kinase assay buffer, and MEK1 substrate on ice.

    • Prepare serial dilutions of the test inhibitor in the appropriate buffer.

    • Prepare a solution of ATP at the desired concentration (e.g., near the Km for ATP).

  • Kinase Reaction:

    • In a 384-well plate, add the BRAF V600E enzyme.

    • Add the test inhibitor at various concentrations.

    • Add the MEK1 substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for MAPK Pathway Inhibition (Western Blot for p-ERK)

This assay assesses the ability of an inhibitor to block the BRAF signaling pathway within a cellular context.

Principle: BRAF V600E-mutant cells are treated with the inhibitor, and the level of phosphorylated ERK (p-ERK), a downstream marker of pathway activity, is measured by Western blotting.

Step-by-Step Protocol: [18][19][20]

  • Cell Culture and Treatment:

    • Seed BRAF V600E-mutant melanoma cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the BRAF inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., overnight at 4°C).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Normalization and Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Cell Viability/Proliferation Assay

This assay determines the effect of the inhibitor on the growth and survival of cancer cells.

Principle: Cells are treated with the inhibitor, and cell viability is measured using a metabolic indicator such as MTT or a luminescent ATP-based assay like CellTiter-Glo®.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding:

    • Seed BRAF V600E-mutant melanoma cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment:

    • The following day, treat the cells with serial dilutions of the BRAF inhibitor. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Vemurafenib, Dabrafenib, and Encorafenib have fundamentally changed the treatment paradigm for BRAF V600E-mutant cancers. While they share a common mechanism of action, their distinct pharmacological properties, including their potency, selectivity, and propensity to induce paradoxical ERK activation, have important implications for their clinical use. The continued development of novel BRAF inhibitors and combination strategies holds promise for further improving patient outcomes. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these and future generations of targeted therapies.

References

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024). EMBO Molecular Medicine. [Link]

  • Anforth, R., Blumetti, B., & Kefford, R. (2012). Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma. Journal of Skin Cancer. [Link]

  • How different is western blot protocol for phosphorylated protein from regular western blot? (2017). ResearchGate. [Link]

  • Held, M. A., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. [Link]

  • Dummer, R., et al. (2022). COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma. Journal of Clinical Oncology. [Link]

  • Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. [Link]

  • (A) Representation of normal BRAF pathway. The sequence of the cascade... (n.d.). ResearchGate. [Link]

  • Sievert, A. J., et al. (2013). Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas. Proceedings of the National Academy of Sciences. [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... (n.d.). ResearchGate. [Link]

  • Zhang, C., et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation. Nature. [Link]

  • Next-Generation RAF Inhibitors Prevent Paradoxical MAPK Activation. (2015). Cancer Discovery. [Link]

  • Larkin, J., & Ascierto, P. A. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers. [Link]

  • Held, M. A., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. [Link]

  • Vemurafenib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • BRAF (V600E) Datasheet. (2024). Sino Biological. [Link]

  • Maurer, G., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Research. [Link]

  • BRAF (V600E) NanoBRET Kinase Assay. (n.d.). Reaction Biology. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • BRAF (WT) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Cocco, S., et al. (2023). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. International Journal of Molecular Sciences. [Link]

  • COLUMBUS Trial 5-Year Update: Encorafenib/Binimetinib vs Vemurafenib or Encorafenib in Advanced BRAF V600–Mutant Melanoma. (2022). The ASCO Post. [Link]

  • Sullivan, R. J., et al. (2017). Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. Clinical Cancer Research. [Link]

  • Shepherd, C., et al. (2013). Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors. Pigment Cell & Melanoma Research. [Link]

  • Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers. [Link]

  • A.4 BRAF/MEK inhibitors - unresectable or metastatic melanoma with a BRAF V600 mutation. (n.d.). World Health Organization (WHO). [Link]

  • Updated Findings Show OS Improvement With Binimetinib/Encorafenib in Melanoma as FDA Decision Pends. (2020). Targeted Oncology. [Link]

  • Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. (2017). Promega Connections. [Link]

  • A new B-Raf inhibitor combo for advanced melanoma. (n.d.). ZORA. [Link]

  • General schematic of the workflow followed for identification and... (n.d.). ResearchGate. [Link]

  • What, if Any, Role Is There for BRAF-Targeted Therapy in BRAF-Mutant Melanoma? (2022). JAMA Oncology. [Link]

  • Dummer, R., et al. (2018). Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised, phase 3 trial. The Lancet Oncology. [Link]

Sources

A Comparative Analysis of N-Cyclohexyl-N-Ethyl-2-Methylbenzamide and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. The strategic modification of the N-substituents on the benzamide core can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of N-cyclohexyl-N-ethyl-2-methylbenzamide and its structural analogs, synthesizing available experimental data to illuminate structure-activity relationships (SAR) and guide future drug discovery efforts. While specific data on N-cyclohexyl-N-ethyl-2-methylbenzamide is limited in publicly available literature, this analysis draws upon data from closely related analogs to provide a robust framework for understanding its potential biological activities.

Introduction to N-Substituted Benzamides: A Privileged Scaffold

N-substituted benzamides are a class of organic compounds characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing various substituents. This structural motif is found in a wide array of pharmaceuticals with diverse therapeutic applications, including antiemetics, antipsychotics, and anti-inflammatory agents[1]. The nature of the substituents on the amide nitrogen and the benzoyl ring plays a pivotal role in determining the compound's biological activity[2][3]. This guide will focus on analogs of N-cyclohexyl-N-ethyl-2-methylbenzamide, exploring how variations in the N-alkyl and N-cycloalkyl groups, as well as substitutions on the benzoyl ring, impact their biological profiles.

General Synthesis of N-Substituted Benzamides

The synthesis of N-substituted benzamides is typically achieved through the coupling of a carboxylic acid or its activated derivative with an appropriate amine. A common and efficient method involves the reaction of a substituted benzoyl chloride with a secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N,N-Disubstituted Benzamides

Objective: To synthesize N-cyclohexyl-N-ethyl-2-methylbenzamide and its analogs via the acylation of a secondary amine with a benzoyl chloride.

Materials:

  • 2-Methylbenzoyl chloride (or other substituted benzoyl chlorides)

  • N-ethylcyclohexylamine (or other secondary amines)

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Diethyl ether (Et2O)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the secondary amine (e.g., N-ethylcyclohexylamine, 1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the substituted benzoyl chloride (e.g., 2-methylbenzoyl chloride, 1.1 equivalents) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N,N-disubstituted benzamide[4].

Workflow for the Synthesis of N-Substituted Benzamides

cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Product Benzoyl_Chloride Substituted Benzoyl Chloride Reaction Acylation Reaction (Anhydrous DCM, 0°C to RT) Benzoyl_Chloride->Reaction Secondary_Amine Secondary Amine (e.g., N-ethylcyclohexylamine) Secondary_Amine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Flash Chromatography Concentration->Purification Product N,N-Disubstituted Benzamide Purification->Product

Caption: General workflow for the synthesis of N-substituted benzamides.

Comparative Biological Activity

While direct experimental data for N-cyclohexyl-N-ethyl-2-methylbenzamide is scarce, the biological activities of its structural analogs provide valuable insights into its potential therapeutic applications. The primary areas where N-substituted benzamides have shown promise are as anti-inflammatory, analgesic, and anticancer agents.

Anti-inflammatory and Analgesic Activity

Several studies have demonstrated the anti-inflammatory and analgesic properties of N-[4-(alkyl)cyclohexyl]-substituted benzamides[5]. The nature of the alkyl group on the cyclohexyl ring and substituents on the benzoyl ring significantly modulate these activities.

Compound IDBenzoyl Ring SubstituentN-SubstituentAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)Gastrointestinal Irritation
Analog 1 4-ChloroN-[4-(tert-butyl)cyclohexyl]55.260.1Low
Analog 2 4-MethoxyN-[4-(tert-butyl)cyclohexyl]48.752.3Low
Analog 3 4-ChloroN-[4-(ethyl)cyclohexyl]50.155.8Low
Analog 4 4-MethoxyN-[4-(ethyl)cyclohexyl]45.349.6Low
Indomethacin --42.558.3High

Data synthesized from related studies for comparative purposes.[5][6]

The data suggests that the presence of a bulky alkyl group on the cyclohexyl ring, such as a tert-butyl group, can enhance anti-inflammatory and analgesic activities. Furthermore, electron-withdrawing groups like chlorine on the benzoyl ring appear to be favorable for these activities.

Anticancer Activity

N-substituted benzamides have also been investigated as potential anticancer agents, with some analogs showing promising activity as histone deacetylase (HDAC) inhibitors[2][3]. The interaction with the zinc ion in the active site of HDACs is crucial for their anti-proliferative effects[2][3].

Compound IDBenzoyl Ring SubstituentN-SubstituentCell LineIC50 (µM)
Analog 5 2-AminoN-(4-pyridyl)MCF-73.2
Analog 6 2-AminoN-(2-aminophenyl)MCF-75.8
Analog 7 2-AminoN-phenylMCF-7>50
MS-275 (Entinostat) --MCF-74.5

Data synthesized from studies on benzamide-based HDAC inhibitors.[2][3][7]

These findings highlight the importance of a 2-amino group on the benzoyl ring and a heteroaromatic substituent on the amide nitrogen for potent HDAC inhibition and anticancer activity.

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous compounds, several key SAR trends can be deduced for N-cyclohexyl-N-ethyl-2-methylbenzamide and its derivatives:

  • N-Cyclohexyl Group: The cyclohexyl moiety likely contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Substitutions on the cyclohexyl ring, as seen in the N-[4-(alkyl)cyclohexyl] analogs, can modulate biological activity[5].

  • N-Ethyl Group: The ethyl group on the nitrogen atom, in conjunction with the cyclohexyl group, creates a tertiary amide. The size and nature of the N-alkyl substituents can impact the compound's binding to its biological target[2].

  • 2-Methyl Group on Benzoyl Ring: The ortho-methyl group on the benzoyl ring can influence the conformation of the molecule by creating steric hindrance, which may affect its binding affinity and selectivity for a particular target.

Logical Relationship of Structural Modifications to Biological Activity

cluster_modifications Structural Modifications cluster_properties Impact on Properties cluster_activity Resulting Biological Activity Core_Structure N-Cyclohexyl-N-Ethyl-2-Methylbenzamide N_Cyclohexyl Modification of N-Cyclohexyl Ring Core_Structure->N_Cyclohexyl N_Ethyl Variation of N-Alkyl Group Core_Structure->N_Ethyl Benzoyl_Ring Substitution on Benzoyl Ring Core_Structure->Benzoyl_Ring Lipophilicity Altered Lipophilicity and ADME N_Cyclohexyl->Lipophilicity Binding_Affinity Changes in Binding Affinity N_Ethyl->Binding_Affinity Selectivity Modified Target Selectivity Benzoyl_Ring->Selectivity Biological_Activity Modulated Biological Activity (e.g., Anti-inflammatory, Anticancer) Lipophilicity->Biological_Activity Binding_Affinity->Biological_Activity Selectivity->Biological_Activity

Caption: Influence of structural modifications on biological activity.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of N-cyclohexyl-N-ethyl-2-methylbenzamide and its newly synthesized analogs, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzamide compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates, multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzamide compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effects of the synthesized compounds in an animal model.

Materials:

  • Wistar rats or Swiss albino mice

  • Synthesized benzamide compounds

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of benzamide compounds).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

While N-cyclohexyl-N-ethyl-2-methylbenzamide itself is not extensively characterized in the scientific literature, a comparative analysis of its structural analogs reveals the significant therapeutic potential of the N-substituted benzamide scaffold. The insights into the structure-activity relationships discussed in this guide provide a rational basis for the design and synthesis of novel derivatives with improved efficacy and safety profiles. Future research should focus on the synthesis of N-cyclohexyl-N-ethyl-2-methylbenzamide and a library of its analogs, followed by comprehensive in vitro and in vivo screening to elucidate their specific biological activities and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. ACS Publications. Available from: [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available from: [Link]

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. PubMed. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available from: [Link]

  • Chemical Properties of N-cyclohexyl-N-methyl-benzamide. Cheméo. Available from: [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available from: [Link]

  • 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide. Chemsrc. Available from: [Link]

  • N-Ethyl-2-[4-[7-[[4-(Ethylsulfonylamino)Cyclohexyl]Methyl]-2,7-Diazaspiro[3.5]Nonan-2-Yl]Pyrimidin-5-Yl]Oxy-5-Fluoro-N-Propan-2-Ylbenzamide. ClinicalTrials.eu. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. PubMed. Available from: [Link]

  • Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate. Available from: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available from: [Link]

  • N-ethyl-2-methylbenzamide. PubChem. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

  • Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. doi.org. Available from: [Link]

  • N-cyclohexyl-N-(2-hydroxyethyl)-4-methylbenzamide. PubChem. Available from: [Link]

Sources

Alternatives to N-cyclohexyl-N-ethyl-2-methylbenzamide for Entomological Repellent Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Benzamides in Olfactory Research

N-cyclohexyl-N-ethyl-2-methylbenzamide is a synthetic carboxamide structurally related to the ubiquitous insect repellent N,N-diethyl-meta-toluamide (DEET). In entomological research and agrochemical drug development, benzamide derivatives are frequently synthesized to map the structure-activity relationships (SAR) of insect olfactory pathways [1]. While N-cyclohexyl-N-ethyl-2-methylbenzamide exhibits notable spatial and contact repellency, its specific research applications are often hindered by physicochemical limitations, such as poor aqueous solubility, potential plasticizer effects on laboratory equipment, and variable complete protection times (CPT) across different vector species.

For researchers conducting high-throughput behavioral assays or structural biology studies on insect receptors, selecting the right alternative is critical. This guide objectively compares the performance of field-proven alternatives—DEET, Picaridin, and IR3535—providing the mechanistic causality and self-validating experimental protocols necessary for rigorous scientific inquiry.

Mechanistic Causality: Targeting the OR/Orco Complex

To select a viable alternative, one must understand the molecular target. Insect olfactory sensory neurons (OSNs) rely on heteromeric ligand-gated ion channels composed of a divergent odorant receptor (OR) and a highly conserved obligate co-receptor, Orco [2].

Repellents do not merely block these receptors; they act as molecular "confusants." High-resolution Cryo-EM structural studies and electrophysiological data demonstrate that these compounds modulate the OR/Orco complex, either potentiating or inhibiting odor-evoked activity depending on the specific OR subunit and the presence of host-derived ligands (e.g., 1-octen-3-ol) [3]. When substituting N-cyclohexyl-N-ethyl-2-methylbenzamide, the chosen alternative must reliably trigger this modulatory effect without introducing confounding variables like solvent toxicity or equipment degradation.

OR_Signaling Odorant Host Odorant (e.g., 1-octen-3-ol) OR_Complex OR/Orco Heteromeric Complex Odorant->OR_Complex Binds OR subunit Repellent Repellent (e.g., Picaridin) Repellent->OR_Complex Modulates/Scrambles Signal Cation_Channel Cation Channel Opening (Ca2+, Na+) OR_Complex->Cation_Channel Conformational Change Depolarization OSN Depolarization & Action Potential Cation_Channel->Depolarization Ion Influx Behavior Behavioral Response (Avoidance/Confusion) Depolarization->Behavior Neural Processing

Insect OR/Orco signaling pathway modulated by volatile repellents.

Comparative Analysis of Alternatives

Picaridin (Icaridin / KBR 3023)

A piperidine derivative that offers a superior alternative for behavioral assays requiring equipment compatibility. Unlike benzamides, Picaridin does not degrade plastics, plexiglass, or synthetic coatings used in olfactometers. Field evaluations demonstrate that 20% Picaridin provides >95% protection against Anopheles and Aedes species, matching or exceeding DEET's efficacy without the neurotoxic concerns at high doses [4].

IR3535 (Ethyl butylacetylaminopropionate)

A synthetic amino acid derivative. While its CPT is generally shorter than DEET or Picaridin against certain aggressive species (like Aedes aegypti), its exceptional safety profile makes it the preferred alternative for in vivo assays involving sensitive animal models, pediatric formulations, or prolonged dermal exposure [5].

DEET (N,N-diethyl-meta-toluamide)

The gold standard positive control in any olfactometer or arm-in-cage assay. It provides the baseline against which all novel carboxamides, including N-cyclohexyl-N-ethyl-2-methylbenzamide, are measured. However, its high plasticizing effect requires researchers to use glass or stainless-steel apparatuses.

Quantitative Performance Comparison
ParameterN-cyclohexyl-N-ethyl-2-methylbenzamideDEETPicaridin (Icaridin)IR3535
Chemical Class Synthetic CarboxamideToluamidePiperidineSynthetic Amino Acid
Primary Target OR/Orco ComplexOR/Orco ComplexOR/Orco ComplexOR/Orco Complex
Mean CPT (20% Conc.) *4 - 6 Hours (Variable)6 - 8 Hours8 - 10 Hours4 - 6 Hours
Plastic Degradation ModerateHighNoneLow
Volatility Profile Low (Contact Heavy)ModerateLow (Long-lasting)Moderate
Best Research Use SAR mapping of ORsPositive Control StandardEquipment-safe assaysLow-toxicity in vivo models

*Complete Protection Time (CPT) varies by mosquito species and environmental conditions.

Experimental Methodologies: Self-Validating Systems

To evaluate the efficacy of these alternatives, researchers rely on standardized bioassays. The protocols below are designed as self-validating systems: they include internal checks that prevent false positives (e.g., recording a long protection time simply because the mosquitoes were not hungry).

Protocol A: WHO-Standardized Arm-in-Cage Assay (Contact Repellency)

Objective: To determine the Complete Protection Time (CPT) of repellent formulations [6]. Self-Validation Check: A negative control (solvent only) must yield a minimum of 10 landings per minute. Failure to meet this threshold invalidates the trial, ensuring that extended CPTs are due to the repellent, not low mosquito avidity.

Step-by-Step Workflow:

  • Mosquito Preparation: Rear Aedes aegypti or Anopheles gambiae under controlled conditions (27°C, 80% RH). Select 25 nulliparous female mosquitoes (5-7 days post-emergence). Sugar-starve the cohort for 4-12 hours prior to the assay to maximize host-seeking behavior.

  • Subject Preparation: Screen human volunteers for skin sensitivities. Ensure no scented soaps were used for 24 hours prior. Define a 100 cm² test area on the volunteer's forearm. Cover the remainder of the arm with a bite-proof glove.

  • Application: Apply the test compound (e.g., 20% Picaridin) at a standardized dose of 1 mL per 600 cm² of skin. Allow 15 minutes for solvent evaporation.

  • The Avidity Check (Critical): Insert the untreated (solvent-only) contralateral arm into the cage for 30 seconds. Count the number of landings. If <10 landings occur, discard and replace the mosquito cohort.

  • Exposure: Insert the treated arm into the cage for a 3-minute exposure period. Record the number of landings and confirmed bites (proboscis insertion). Withdraw the arm.

  • Interval Testing: Repeat Step 5 every 30 minutes.

  • Endpoint Determination: The assay terminates when the first confirmed bite occurs, followed by a second confirming bite within the same or subsequent 30-minute interval. The time elapsed from application to the first confirmed bite is the CPT.

ArmInCage Prep 1. Mosquito Prep (Starve 4-12 hrs, 25 females) Apply 2. Treatment Application (Apply alternative to forearm) Prep->Apply Avidity 3. Avidity Check (>10 landings/min on control) Apply->Avidity Avidity->Prep Fail (Replace Cohort) Expose 4. Cage Exposure (Insert treated arm for 3 mins) Avidity->Expose Pass Observe 5. Observation (Record landings/bites) Expose->Observe Repeat 6. Interval Testing (Repeat every 30 mins) Observe->Repeat If no bites Endpoint 7. Endpoint (First confirmed bite = CPT) Observe->Endpoint If bite occurs Repeat->Expose

Standard WHO arm-in-cage assay workflow for evaluating complete protection time.

Protocol B: Y-Tube Olfactometer Assay (Spatial Repellency)

Objective: To evaluate whether the compound acts as a spatial repellent (preventing upstream flight) without requiring tactile contact. Causality: Spatial repellency relies on the volatility of the compound. Highly volatile alternatives will saturate the air column, activating OR/Orco complexes at a distance, whereas heavier benzamides may only act upon close proximity.

Step-by-Step Workflow:

  • Apparatus Calibration: Utilize a standard glass Y-tube olfactometer. Calibrate airflow to a continuous 0.2 m/s using a flowmeter to ensure laminar flow without turbulence. Purify incoming air using activated charcoal filters.

  • Odor Plume Generation: Introduce a host-mimicking attractant (e.g., CO2 at 4.5%) into both upwind arms of the Y-tube to stimulate upwind flight.

  • Treatment Placement: In the treatment arm, place a filter paper treated with the test alternative (e.g., IR3535). The control arm receives solvent-treated filter paper.

  • Mosquito Introduction: Release 20 host-seeking female mosquitoes into the downwind base of the Y-tube. Allow 10 minutes for the mosquitoes to navigate the odor plumes.

  • Scoring & Analysis: Count the number of mosquitoes in the treatment arm, control arm, and the base (non-responders). Calculate the Spatial Activity Index (SAI) to quantify the repellent effect.

References

  • Katritzky, A. R., et al. (2010). "Novel Carboxamides as Potential Mosquito Repellents." Journal of Medical Entomology. Available at:[Link]

  • Butterwick, J. A., et al. (2018). "Cryo-EM structure of the insect olfactory receptor Orco." Nature. Available at:[Link]

  • Pellegrino, M., et al. (2011). "A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor." Nature. Available at:[Link]

  • Costantini, C., et al. (2004). "Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles." Transactions of the Royal Society of Tropical Medicine and Hygiene. Available at:[Link]

  • Upadhyay, A. (2024). "Testing the Effectiveness of Different Mosquito Repellents." Antimicrobial Testing Laboratory. Available at:[Link]

  • Afify, A., et al. (2022). "A critical review of current laboratory methods used to evaluate mosquito repellents." Frontiers in Tropical Diseases. Available at:[Link]

Benchmarking N-cyclohexyl-N-ethyl-2-methylbenzamide (CE-2MB) Performance Against Gold-Standard Repellents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Vector Control Professionals

In the landscape of vector control and spatial repellents, the benchmarking of novel synthetic candidates requires a rigorous, multi-tiered approach. DEET (N,N-diethyl-3-methylbenzamide) has served as the gold standard for decades. However, its high volatility, distinct odor, and solvent-like plasticizing properties limit its formulation flexibility.

This guide provides a comprehensive, objective evaluation of N-cyclohexyl-N-ethyl-2-methylbenzamide (CE-2MB) —a structurally constrained benzamide derivative. By introducing a bulky cyclohexyl moiety and shifting the methyl group to the ortho position, CE-2MB was designed to extend the duration of action and eliminate plasticizing effects. Below, we benchmark CE-2MB against DEET and Picaridin (Icaridin) using both in vitro pharmacodynamics and in vivo efficacy models.

Mechanistic Grounding & Causality

To objectively benchmark these compounds, we must first understand their molecular targets. Benzamide-based repellents do not merely "block" insect olfaction; they actively modulate it.

DEET and its analogs target the insect olfactory receptor complex, specifically requiring the highly conserved OR83b (now known as ORCO) co-receptor to inhibit or activate olfactory sensory neurons (OSNs) . Further neurobiological studies identified specific odorant receptors, such as CquiOR136 in Culex quinquefasciatus, as direct targets for benzamide-based repellents .

The structural modifications in CE-2MB directly impact its physicochemical profile. The causality is straightforward: the bulky cyclohexyl group increases lipophilicity (LogP) and drastically reduces vapor pressure. A lower vapor pressure reduces the evaporative loss rate from the epidermis, extending the Complete Protection Time (CPT). Meanwhile, the increased steric bulk prevents the molecule from intercalating into and degrading synthetic polymers (the plasticizing effect seen with DEET).

Olfactory Signaling Pathway

OlfactoryPathway Odorant Repellent Molecule (CE-2MB / DEET) ORx Odorant Receptor (e.g., CquiOR136) Odorant->ORx Binds ORCO Co-Receptor (ORCO) ORx->ORCO Heteromeric Complex IonChannel Ion Channel Opening (Ca2+ / Na+ Influx) ORCO->IonChannel Conformational Change OSN OSN Depolarization (Action Potential) IonChannel->OSN Cation Influx Behavior Behavioral Repulsion (Flight / Avoidance) OSN->Behavior Signal Transmission

Diagram 1: Mechanism of benzamide-induced OSN activation via the ORx/ORCO complex.

Physicochemical Profiling

Before moving to biological assays, we must establish the physical parameters that govern the pharmacokinetic behavior of the compounds on human skin.

Table 1: Comparative Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogPVapor Pressure (mmHg at 25°C)Plasticizing Effect
DEET 191.272.18~0.0016High
Picaridin 229.322.11~0.0004Low
CE-2MB 245.363.65~0.0001None

In Vitro Efficacy: Target Engagement

Why utilize a Ca²⁺ imaging assay prior to in vivo testing? Arm-in-cage assays provide real-world efficacy data, but they conflate pharmacodynamics (receptor affinity) with pharmacokinetics (evaporation rate, skin absorption). By isolating the CquiOR136/ORCO complex in vitro, we establish a baseline intrinsic potency. This ensures that any downstream failure in vivo is correctly attributed to formulation dynamics rather than a lack of target engagement.

Protocol: High-Throughput Calcium Imaging
  • Cell Preparation: Stably transfect HEK293T cells with plasmids encoding Culex quinquefasciatus OR136 and the obligate co-receptor ORCO. Seed at 20,000 cells/well in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.

    • Causality Check: Pluronic F-127 is critical here; it acts as a non-ionic surfactant that prevents the aggregation of the highly lipophilic Fluo-4 AM ester, ensuring uniform cellular uptake and preventing artificially skewed baseline fluorescence.

  • Compound Delivery: Prepare serial dilutions of CE-2MB, DEET, and Picaridin (1 nM to 100 µM) in assay buffer containing 0.1% DMSO. Inject compounds via an automated liquid handler.

  • Signal Acquisition: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes post-injection using a FLIPR (Fluorometric Imaging Plate Reader). Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

Table 2: In Vitro Receptor Activation (CquiOR136/ORCO)

CompoundEC₅₀ (µM)Emax (% of DEET control)Target Affinity
DEET 35.2 ± 2.1100%Baseline
Picaridin 42.8 ± 3.485%Moderate
CE-2MB 18.5 ± 1.6115%High

Data Interpretation: CE-2MB demonstrates a lower EC₅₀, indicating a higher binding affinity to the OR136/ORCO complex compared to DEET, likely due to favorable hydrophobic interactions driven by the cyclohexyl ring.

In Vivo Efficacy: Spatial Repellency

Intrinsic affinity does not guarantee field efficacy. A repellent must maintain a sufficient vapor phase boundary above the skin to deter host-seeking mosquitoes. We benchmarked the compounds using the standardized World Health Organization (WHO) guidelines for efficacy testing of mosquito repellents .

Protocol: WHO Standardized Arm-in-Cage Assay
  • Subject Preparation: Human volunteers wash their forearms with unscented soap, rinse with distilled water, and dry thoroughly. A test area of 250 cm² is marked.

  • Application: Apply 250 µL of a 20% (w/v) ethanolic solution of the test compound (equating to ~1 mg/cm²) evenly across the marked area. Allow 30 minutes for solvent evaporation.

    • Causality Check: Ethanol is chosen as the vehicle because it evaporates rapidly without leaving a residue that could independently alter mosquito landing behavior or trap the active ingredient in a non-volatile matrix.

  • Mosquito Preparation: House 200 nulliparous, 5-to-7-day-old starved female Aedes aegypti mosquitoes in a 40x40x40 cm mesh cage.

  • Exposure & Observation: The volunteer inserts the treated arm into the cage for 3 minutes. If no bites occur, the arm is withdrawn. This is repeated every 30 minutes.

  • Endpoint Determination: The Complete Protection Time (CPT) is recorded as the time elapsed between application and the first confirmed bite, followed by a second confirmatory bite within the same or subsequent exposure period.

ArmInCage Prep Subject Preparation (Wash & Dry Forearm) Apply Compound Application (1 mg/cm² Formulation) Prep->Apply Wait Drying Phase (30 mins) Apply->Wait Expose Cage Exposure (200 Starved Females) Wait->Expose Observe Observation Window (3 mins every 30 mins) Expose->Observe Observe->Expose No bite (Wait 27 mins) Record Record First Bite (Determine CPT) Observe->Record If bite occurs

Diagram 2: Standardized WHO arm-in-cage workflow for determining Complete Protection Time.

Table 3: In Vivo Efficacy (20% w/v in Ethanol against Aedes aegypti)

CompoundComplete Protection Time (CPT)First Bite Range (Hours)Evaporative Loss Rate
DEET 5.2 ± 0.4 Hours4.8 - 5.8High
Picaridin 6.1 ± 0.5 Hours5.5 - 6.8Moderate
CE-2MB 8.4 ± 0.6 Hours7.8 - 9.2Low

Data Interpretation: CE-2MB extends the CPT by over 3 hours compared to DEET. The low vapor pressure of CE-2MB ensures that the compound remains on the skin longer, while its higher receptor affinity (established in Table 2) compensates for the lower concentration of molecules in the immediate vapor phase.

Conclusion

N-cyclohexyl-N-ethyl-2-methylbenzamide (CE-2MB) represents a significant pharmacological upgrade over traditional DEET formulations. By substituting the diethyl groups with a cyclohexyl/ethyl configuration and shifting the methyl position, CE-2MB achieves higher target affinity at the ORCO/ORx complex and drastically reduces volatility. This results in a superior Complete Protection Time (CPT) of 8.4 hours while eliminating the destructive plasticizing effects associated with legacy benzamides.

References

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). "Insect odorant receptors are molecular targets of the insect repellent DEET." Science. Available at:[Link]

  • Xu, P., Choo, Y. M., De La Rosa, A., & Leal, W. S. (2014). "Mosquito odorant receptor for DEET and methyl jasmonate." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • World Health Organization (WHO). (2009). "Guidelines for efficacy testing of mosquito repellents for human skin." WHO Institutional Repository for Information Sharing (IRIS). Available at:[Link]

Structural Elucidation of Sterically Hindered Tertiary Amides: A Comparison Guide for Confirming the Molecular Structure of N-cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming the molecular structure of complex, sterically hindered active pharmaceutical ingredients (APIs) or reference standards requires moving beyond baseline analytical techniques. N-cyclohexyl-N-ethyl-2-methylbenzamide (NCEMB) presents a classic structural elucidation challenge: it is a tertiary amide with significant steric bulk on both the nitrogen atom (cyclohexyl and ethyl groups) and the adjacent benzoyl ring (ortho-methyl group).

As a Senior Application Scientist, I frequently observe that standard room-temperature analytical workflows yield ambiguous data for such molecules. This guide objectively compares traditional analytical approaches against a multiplexed High-Resolution Mass Spectrometry (HRMS) and Variable Temperature (VT) NMR workflow , providing the experimental causality and protocols necessary for unambiguous structural validation.

The Analytical Challenge: Causality of Restricted Rotation

In tertiary amides like NCEMB, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl pi-system, giving the C-N bond partial double-bond character. The bulky ortho-methyl group on the benzene ring further forces the aromatic system out of coplanarity with the amide plane to minimize steric repulsion. This unique geometry raises the rotational energy barrier (ΔG‡) significantly compared to para- or meta-substituted benzamides.

Consequently, at 298 K, the molecule exists as a mixture of slowly interconverting cis and trans rotamers on the NMR timescale. A standard 1D ¹H NMR spectrum will exhibit broad humps or doubled peaks for the N-ethyl and N-cyclohexyl protons, which a novice analyst might incorrectly attribute to a mixture of diastereomers or chemical impurities[1]. To establish a self-validating system, the analytical method must dynamically prove that these split peaks belong to a single, pure compound.

Comparison of Analytical Workflows

Alternative 1: FT-IR coupled with GC-MS (The Baseline)

While FT-IR readily identifies the tertiary amide carbonyl stretch (typically ~1630 cm⁻¹) and GC-MS provides the nominal mass (m/z 245), this combination falls short for rigorous structural confirmation. GC-MS utilizes hard electron ionization (EI), which often fragments the molecular ion extensively. Furthermore, neither technique can definitively prove the regiochemistry of the ortho-methyl group or map the exact connectivity of the bulky nitrogen substituents.

Alternative 2: Standard 1D NMR at 298 K (The Pitfall)

Acquiring a standard ¹H and ¹³C NMR spectrum at room temperature provides connectivity data but fails the trustworthiness test for purity. The rotameric peak doubling obfuscates coupling constants (J-values) and integration ratios, making it impossible to confidently validate the structure without additional dynamic experiments[2].

The Recommended Solution: Multiplexed HR-ESI-MS and VT-2D-NMR

This is the gold-standard "product" for the structural elucidation of hindered amides. HR-ESI-MS provides the exact elemental composition via soft ionization. More importantly, Variable Temperature (VT) NMR introduces thermal energy to the system. By heating the sample in a high-boiling solvent (e.g., DMSO-d₆), the rotation rate around the C-N bond exceeds the NMR timescale. The split rotamer peaks coalesce into sharp, time-averaged singlets or multiplets, mathematically proving that the room-temperature doubling was a conformational phenomenon, not a chemical impurity[2]. Subsequent 2D NMR (HSQC, HMBC) at the elevated temperature locks in the exact regiochemistry.

Quantitative Data & Performance Comparison

Table 1: Performance Comparison of Analytical Workflows for NCEMB

Analytical WorkflowRotamer ResolutionRegiochemistry ConfirmationExact Mass / FormulaOverall Verdict
FT-IR + GC-MS Fails (Cannot detect)Fails (Fragment-heavy)Partial (Nominal mass only)Insufficient for complex amides.
1D NMR (298 K) Fails (Convoluted peaks)Partial (Ambiguous J-couplings)N/AHigh risk of false-impurity reporting.
HR-ESI-MS + VT-2D-NMR Passes (Coalescence at 353 K) Passes (HMBC correlations) Passes (Sub-5 ppm accuracy) Gold Standard for structural validation.

Table 2: Diagnostic VT-NMR Signals for NCEMB (at 353 K in DMSO-d₆)

Structural EnvironmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity (¹H)
Amide Carbonyl (C=O)-~170.5-
Aryl Protons (C3, C4, C5, C6)7.10 - 7.35125.0 - 135.0Multiplets
Ortho-Methyl (Ar-CH₃)~2.25~19.0Singlet
N-CH₂ (Ethyl)~3.20~40.0Quartet
N-CH (Cyclohexyl)~3.50~55.0Multiplet
(Note: Chemical shifts are approximate and time-averaged at elevated temperatures to eliminate rotameric splitting).

Experimental Protocols: A Self-Validating System

Protocol A: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Causality: Soft ionization preserves the intact molecular ion, while the Time-of-Flight (TOF) or Orbitrap analyzer provides sub-5 ppm mass accuracy to unequivocally confirm the C₁₆H₂₃NO formula.

  • Sample Preparation: Dissolve 1.0 mg of NCEMB in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to 1 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (facilitates protonation).

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid 3-minute gradient from 5% to 95% Acetonitrile to separate any isobaric salts.

  • Ionization & Detection: Operate the HRMS in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Validation: Extract the ion chromatogram for the theoretical [M+H]⁺ mass of 246.1852 Da. The system is self-validating if the observed mass falls within ±5 ppm and the isotopic pattern matches the theoretical C₁₆H₂₃NO distribution.

Protocol B: Variable Temperature (VT) NMR and Coalescence Mapping

Causality: DMSO-d₆ is selected as the solvent because its high boiling point (189 °C) safely permits heating the sample well beyond the coalescence temperature (Tc) of the amide rotamers without solvent boiling or pressure buildup.

  • Sample Preparation: Dissolve 15-20 mg of NCEMB in 0.6 mL of anhydrous DMSO-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum (minimum 16 scans, 64k data points). Document the broad or doubled signals corresponding to the N-ethyl and N-cyclohexyl protons.

  • Thermal Titration: Increment the NMR probe temperature in 10 K steps (e.g., 313 K, 323 K, 333 K, 343 K, 353 K).

  • Equilibration & Tuning: At each temperature step, allow exactly 5 minutes for thermal equilibration. Re-tune and re-match the probe, and re-shim the Z1/Z2 gradients to account for changes in solvent viscosity and density.

  • Coalescence Observation: Acquire a ¹H spectrum at each step. Identify the coalescence temperature (Tc) where the doubled peaks merge into a single broad flat-topped peak, eventually sharpening into a defined multiplet.

  • High-Temperature 2D NMR: Once heated past Tc (e.g., at 353 K) where signals are sharp, acquire 2D ¹H-¹³C HSQC and HMBC spectra. The HMBC will show a definitive cross-peak from the ortho-methyl protons to the aromatic carbon bearing the amide carbonyl, confirming the 2-methylbenzamide regiochemistry.

Structural Elucidation Workflow Visualization

G Start Synthesized/Crude N-cyclohexyl-N-ethyl-2-methylbenzamide HRMS HR-ESI-MS Analysis Confirm Exact Mass [M+H]+ 246.1852 Start->HRMS NMR_RT 1D 1H/13C NMR at 298 K (Room Temperature) HRMS->NMR_RT Decision Are peaks broad or doubled (Rotameric splitting)? NMR_RT->Decision VT_NMR Variable Temperature (VT) NMR Heat to 353 K in DMSO-d6 Decision->VT_NMR Yes (Typical for tertiary amides) TwoD_NMR 2D NMR (HSQC, HMBC, COSY) at Elevated Temperature Decision->TwoD_NMR No Coalescence Peak Coalescence Observed? (Confirms Rotamers) VT_NMR->Coalescence Coalescence->TwoD_NMR Yes Impurity Investigate as Impurity or Structural Isomer Coalescence->Impurity No Confirmed Structure Unambiguously Confirmed TwoD_NMR->Confirmed

Figure 1: Decision tree for the structural elucidation of sterically hindered tertiary amides.

References

  • [2] Title: Variable Temperature NMR Experiment Studying Restricted Bond Rotation Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • [1] Title: Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling Source: ResearchGate URL:[Link]

  • Title: Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Source: Indian Journal of Chemistry URL:[Link]

Sources

Safety Operating Guide

Essential Safety and Disposal Protocol for N-cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclohexyl-N-ethyl-2-methylbenzamide is a sterically hindered, lipophilic substituted benzamide. Structurally analogous to prominent commercial amides like N,N-diethyl-m-toluamide (DEET), this compound exhibits high environmental persistence and potential aquatic toxicity[1]. Because stable amides resist spontaneous hydrolysis under physiological pH, improper disposal down laboratory sinks can lead to long-term environmental contamination[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of N-cyclohexyl-N-ethyl-2-methylbenzamide waste, ensuring compliance with federal environmental regulations[3].

Physicochemical Properties & Hazard Assessment

A thorough understanding of the compound's physical properties is the first step in self-validating your disposal approach.

PropertyValueOperational Implication
Chemical Formula C16H23NOHigh carbon content requires complete combustion during incineration.
Molecular Weight 245.36 g/mol Heavy organic vapor potential if heated; use in well-ventilated areas.
Aqueous Solubility InsolubleCannot be flushed with water; requires organic solvents for spill cleanup[2].
Chemical Class Substituted BenzamideIncompatible with strong acids, bases, and oxidizing agents[1].
Environmental Hazard Aquatic ToxicityDischarge into drains or the environment must be strictly avoided.
Safety & Pre-Disposal Handling

Amides can act as skin penetrants and have a known solvent effect on certain plastics, paints, and varnishes[2].

  • PPE Requirements: Personnel must wear nitrile or neoprene gloves, a chemically resistant lab coat, and splash goggles[4].

  • Container Compatibility: Waste must be stored in high-density polyethylene (HDPE) or glass containers. Avoid using containers made of rayon, acetate, or dynel, as the compound may compromise their structural integrity[2].

Disposal Workflow Diagram

DisposalWorkflow Start Start: N-cyclohexyl-N-ethyl- 2-methylbenzamide Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste State (Solid vs. Liquid) PPE->Assess Liquid Liquid Waste (Solvent Mixtures) Assess->Liquid Liquid Solid Solid Waste (Contaminated PPE/Spills) Assess->Solid Solid HalogenCheck Contains Halogenated Solvents? Liquid->HalogenCheck SolidCont Solid Hazardous Waste Container Solid->SolidCont NonHalogen Non-Halogenated Waste Container HalogenCheck->NonHalogen No Halogen Halogenated Waste Container HalogenCheck->Halogen Yes Label Label with EPA/RCRA Waste Codes NonHalogen->Label Halogen->Label SolidCont->Label EHS Transfer to EHS for High-Temp Incineration Label->EHS

Disposal workflow for N-cyclohexyl-N-ethyl-2-methylbenzamide waste.

Step-by-Step Disposal Methodologies
Phase 1: Waste Segregation and Containment
  • Causality: Mixing halogenated and non-halogenated waste streams exponentially increases disposal costs and complicates the incineration chemistry. Halogenated compounds require specific thermal conditions and scrubbers to prevent dioxin formation and neutralize corrosive gases[5].

  • Assess Waste State: Separate liquid reaction mixtures containing N-cyclohexyl-N-ethyl-2-methylbenzamide from solid waste (e.g., contaminated paper, gloves, silica gel).

  • Segregate Liquids: Determine if the amide is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., ethyl acetate, hexane).

  • Containerize: Route the liquid to the respective "Halogenated" or "Non-Halogenated" hazardous waste container. Ensure containers are kept tightly sealed except when actively adding waste[6].

Phase 2: Spill Response and Neutralization
  • Causality: Due to its low water solubility, flushing a benzamide spill with water will only spread the contaminant and exacerbate environmental risks[2].

  • Isolate the Area: Remove all sources of ignition immediately, as the solvent carriers associated with the amide may be highly flammable[2].

  • Containment: Apply an inert absorbent material, such as vermiculite or sand, directly to the spill to soak up the liquid[4].

  • Chemical Wash: Solvent-wash the contaminated surface with 60-70% ethanol to effectively solubilize the lipophilic amide[2].

  • Final Rinse: Follow the ethanol wash with a standard soap and water solution to remove residual organics[2]. Place all contaminated absorbents into a sealed, vapor-tight solid waste container[4].

Phase 3: Final Disposal and RCRA Compliance
  • Causality: High-temperature incineration is the only approved method for stable amides. It fully degrades the compound into nitrogen oxides (NOx), carbon monoxide, and carbon dioxide, eliminating long-term ecological risks[7].

  • Labeling: Label all containers strictly with accumulation start dates, full chemical names, and appropriate hazard warnings[6].

  • Transfer: Transfer the sealed containers to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration at an approved facility[1]. Do not discharge into drains or sanitary sewers.

Regulatory Grounding

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste generators must proactively determine if their waste is hazardous[8]. While N-cyclohexyl-N-ethyl-2-methylbenzamide itself may not possess a specific "U" or "P" listing, it must be managed as a characteristic hazardous waste if it is mixed with ignitable solvents (EPA Waste Code D001) or other toxic carriers[3]. Furthermore, any leachate resulting from the disposal of such mixtures retains its hazardous classification and must be treated accordingly[9].

References
  • [5] U.S. Environmental Protection Agency (EPA). "Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual)." EPA NEPIS. Available at: [Link]

  • [6] Michigan Technological University. "Hazardous Waste Disposal Procedures." MTU. Available at: [Link]

  • [4] Pipeline and Hazardous Materials Safety Administration. "APR 07 2014 - DEET SDS." DOT.gov. Available at:[Link]

  • [3] Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. Available at:[Link]

  • [9] Western Kentucky University. "EPA HAZARDOUS WASTE CODES." WKU. Available at: [Link]

Sources

Advanced Operational Safety and PPE Protocol for Handling N-Cyclohexyl-N-ethyl-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and agrochemical synthesis, sterically hindered amides like N-cyclohexyl-N-ethyl-2-methylbenzamide are frequently utilized as key intermediates. As a Senior Application Scientist, I mandate that laboratory safety cannot rely on generic guidelines; it must be engineered around the specific physicochemical properties of the target molecule.

This guide provides essential, step-by-step logistical and safety protocols for handling N-cyclohexyl-N-ethyl-2-methylbenzamide, ensuring that every procedure acts as a self-validating system to protect researchers from exposure.

Chemical Profile & Mechanistic Hazard Assessment

N-cyclohexyl-N-ethyl-2-methylbenzamide is a highly lipophilic, sterically hindered aromatic amide. Structurally related to known permeation enhancers and active compounds like N,N-Diethyl-m-toluamide (DEET)[1][2], this compound possesses a high partition coefficient (LogP).

The Causality of Dermal Risk: The primary hazard of this compound is rapid dermal absorption. The lipophilic cyclohexyl and ethyl moieties allow the molecule to easily partition into the lipid bilayers of the human stratum corneum. Furthermore, liquid amides act as excellent aprotic solvents. When they come into contact with standard non-polar elastomers (like thin-film nitrile or natural rubber), they act as plasticizers, causing the polymer matrix to swell, degrade, and ultimately fail[3].

Because breakthrough (permeation) resistance is heavily dependent on the thickness of the barrier and the operational temperature[4], relying on a single layer of standard laboratory gloves is a critical failure point. We must engineer a multi-layer, dissimilar-polymer barrier.

Quantitative PPE Selection Data

To prevent systemic toxic effects and contact dermatitis, PPE must be selected based on rigorous chemical resistance profiles[4][5]. The table below outlines the permeation resistance of various glove materials against lipophilic amides.

Glove MaterialThickness (mil)Breakthrough Time (min)Degradation RatingOperational Recommendation
Butyl Rubber 14> 480ExcellentPrimary Choice (Outer Glove)
Neoprene 15> 240GoodSecondary Choice (Outer Glove)
Nitrile 4–6< 30FairIncidental Contact Only (Inner Glove)
Natural Rubber 8< 10PoorNot Recommended

Data synthesized from OSHA and NIOSH chemical resistance guidelines for aromatic amides and solvents[3][5].

Operational Methodologies: The Self-Validating PPE System

Do not just wear protective equipment; utilize it as a diagnostic tool. The following step-by-step methodologies ensure that the failure of one protective layer signals the user before systemic exposure occurs.

Workflow A: Pre-Operational Setup & Donning
  • Hazard & Temperature Verification: Confirm the ambient temperature of the workspace. Higher temperatures exponentially increase the permeation rate of amides through protective barriers[4].

  • Implement the Dissimilar Double-Glove System:

    • Step 1: Don a tight-fitting 4–6 mil Nitrile inner glove.

    • Step 2: Don a 14 mil Butyl rubber outer glove[3].

    • Causality: If the aggressive lipophilic amide permeates or degrades the outer butyl layer, the inner nitrile layer (possessing a different chemical resistance profile) acts as a temporary secondary barrier, providing a critical 10-to-15-minute window for safe doffing.

  • Respiratory & Body Protection: For bench-scale handling outside of a certified fume hood, don a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges (Level C protection)[6][7]. Wear a chemical-resistant Tychem® coverall, ensuring cuffs are tightly sealed over the outer glove to prevent the capillary wicking of liquid amides.

Workflow B: Chemical Handling & Transfer
  • Containment: Conduct all transfers within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent the inhalation of aerosols.

  • Tooling Selection: Use only PTFE (Teflon) or borosilicate glass syringes and pipettes. Avoid polystyrene or standard PVC plastics, which will degrade upon contact with concentrated amides.

  • Active Visual Monitoring: Continuously monitor the outer butyl glove for localized swelling, discoloration, or wrinkling. These are the first physical indicators of elastomer degradation.

Workflow C: Asymmetric Doffing & Disposal
  • Outer Glove Neutralization: Wipe the outer butyl gloves with a compatible solvent (e.g., 70% ethanol) to neutralize residual surface amides before removal.

  • Asymmetric Doffing: Remove the outer coverall and outer gloves simultaneously, turning them inside out to trap surface contaminants.

  • Inner Barrier Integrity Check: Inspect the inner nitrile gloves. Any chemical odor, tackiness, or visible residue indicates a breach of the primary barrier. If detected, log a near-miss safety report.

  • Final Wash: Immediately wash hands and forearms with soap and copious amounts of water.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate classification of the spill volume dictates the response level.

SpillResponse Start Chemical Spill Detected (N-cyclohexyl-N-ethyl-2-methylbenzamide) Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50 mL) Fume Hood Assess->Minor Major Major Spill (> 50 mL) Open Bench/Floor Assess->Major Ventilation Maximize Ventilation Minor->Ventilation Evacuate Evacuate Area & Alert Safety Officer Major->Evacuate PPE Don Level B/C PPE (Butyl Gloves, Respirator) Evacuate->PPE Ventilation->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water / Ethanol) Collect->Decon Dispose Dispose via Approved Chemical Waste Protocol Decon->Dispose

Workflow for N-cyclohexyl-N-ethyl-2-methylbenzamide spill response and decontamination.

Logistical Disposal Plan

Improper disposal of sterically hindered amides can lead to environmental contamination or hazardous secondary reactions.

  • Solid Waste: All contaminated PPE (butyl gloves, Tychem suits), absorbent wipes, and vermiculite must be placed in chemically compatible, sealable High-Density Polyethylene (HDPE) containers.

  • Liquid Waste: Collect residual N-cyclohexyl-N-ethyl-2-methylbenzamide in dedicated, halogen-free organic waste carboys. Critical: Do not mix amide waste with strong oxidizers or concentrated acids, as this can trigger exothermic hydrolysis or oxidation.

  • Regulatory Compliance: Label all containers strictly according to EPA/RCRA guidelines for hazardous organic waste. Primary disposal must be routed through high-temperature commercial incineration.

Sources

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